TP-5801 TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H32BrF3N8O3 |
|---|---|
Molekulargewicht |
641.5 g/mol |
IUPAC-Name |
5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H31BrN8O.C2HF3O2/c1-16-13-19(21(34-5)14-20(16)33-11-9-32(4)10-12-33)29-24-27-15-17(25)22(30-24)28-18-7-6-8-26-23(18)31(2)3;3-2(4,5)1(6)7/h6-8,13-15H,9-12H2,1-5H3,(H2,27,28,29,30);(H,6,7) |
InChI-Schlüssel |
OMNWGLQEHKZJOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C)OC)NC3=NC=C(C(=N3)NC4=C(N=CC=C4)N(C)C)Br.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Omadacycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of omadacycline, a novel aminomethylcycline antibiotic. Omadacycline is a broad-spectrum antibiotic approved for the treatment of community-acquired bacterial pneumonia and acute skin and skin structure infections.[1] It is a semi-synthetic derivative of minocycline, designed to overcome common tetracycline resistance mechanisms.[2] Omadacycline is also known by the identifier PTK-0796.[1][3]
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][4][5] Similar to other tetracyclines, it targets the bacterial 70S ribosome, specifically binding to the 30S ribosomal subunit.[5][6][7] This binding event occurs at the primary tetracycline binding site on the ribosome.[4][5] By occupying this site, omadacycline physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[7] This prevention of aa-tRNA binding effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth.[7]
Macromolecular synthesis experiments have confirmed that omadacycline's primary effect is the specific inhibition of protein synthesis, with a potency greater than that of tetracycline.[4][8] These studies show that it does not significantly affect DNA, RNA, or peptidoglycan synthesis.[5]
Overcoming Key Mechanisms of Tetracycline Resistance
A critical feature of omadacycline is its potent activity against bacterial strains that have acquired resistance to older tetracycline antibiotics.[1][9] It effectively circumvents the two main forms of tetracycline resistance: efflux pumps and ribosomal protection.[1][4]
-
Evasion of Efflux Pumps: Many bacteria develop resistance by acquiring genes that code for membrane proteins that actively pump tetracyclines out of the cell, reducing the intracellular drug concentration. Omadacycline's chemical structure, which includes modifications at the C-7 and C-9 positions of the tetracycline D-ring, allows it to evade these efflux pumps, such as those encoded by the tet(K) and tet(L) genes.[3][5][10][11]
-
Overcoming Ribosomal Protection: Another common resistance strategy involves ribosomal protection proteins, such as Tet(M) and Tet(O), which bind to the ribosome and dislodge tetracycline, permitting protein synthesis to continue.[2] Omadacycline's design enables it to maintain its binding and inhibitory function even in the presence of these protective proteins.[4][8] In vitro cell-free protein synthesis assays have demonstrated that omadacycline effectively inhibits protein synthesis regardless of the presence of the Tet(O) protein.[4][8]
Quantitative Data: Binding Affinity and Inhibitory Concentrations
The efficacy of omadacycline's mechanism of action is supported by quantitative data from various in vitro studies.
Ribosomal Binding Affinity and Protein Synthesis Inhibition
The binding affinity of omadacycline to the bacterial ribosome has been determined through competitive binding assays and its inhibitory effect on protein synthesis has been quantified.
| Metric | Bacterial Species/System | Value | Reference |
| IC50 | E. coli 70S Ribosome (Competitive Radiolabeled Ligand Binding Assay) | 1.96 ± 0.01 µM | [12] |
| IC50 | In vitro coupled prokaryotic transcription/translation system | 5.8 µM | [6] |
Note: The IC50 (half-maximal inhibitory concentration) in the competitive binding assay represents the concentration of omadacycline required to displace 50% of a radiolabeled tetracycline probe from the ribosome.[4]
Minimum Inhibitory Concentrations (MICs)
Omadacycline has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including strains with defined tetracycline resistance mechanisms.
| Bacterial Species | Resistance Mechanism | Omadacycline MIC (µg/mL) | Comparator MICs (µg/mL) | Reference |
| Staphylococcus aureus | tet(M) (Ribosomal Protection) | 0.125 - 1 | Tetracycline: 32 - >64 | [13] |
| Staphylococcus aureus | tet(K) (Efflux) | 0.125 - 0.25 | Tetracycline: 16 - 32 | [13] |
| Enterococcus faecalis | tet(M) & tet(L) (Ribosomal Protection & Efflux) | 0.25 | Doxycycline: 16, Tetracycline: >64 | [13] |
| Streptococcus pneumoniae | tet(M) (Ribosomal Protection) | ≤0.06 | [13] | |
| Escherichia coli | tet(A) (Efflux) | 2 | Doxycycline: 16, Tetracycline: 64 - >64 | [8] |
| Haemophilus influenzae | 2.0 (MIC90) | [6][14] | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 (MIC90) | [6][14] | ||
| Vancomycin-resistant Enterococcus (VRE) | 0.25 (MIC90) | [6][14] |
Signaling Pathways and Experimental Workflows
Omadacycline's Interaction with the Bacterial Ribosome
The core mechanism of omadacycline is a direct interaction with the bacterial ribosome, leading to the inhibition of protein synthesis. This can be visualized as a linear pathway.
Caption: Omadacycline's mechanism of action on the bacterial ribosome.
Experimental Workflow: Competitive Radiolabeled Ligand Binding Assay
This assay is used to determine the binding affinity of omadacycline to the ribosome by measuring its ability to compete with a radiolabeled tetracycline.
Caption: Workflow for a competitive radiolabeled ligand binding assay.
Experimental Workflow: In Vitro Protein Synthesis Assay (Cell-Free)
This assay directly measures the inhibitory effect of omadacycline on ribosomal function in a cell-free system.
Caption: Workflow for an in vitro protein synthesis inhibition assay.
Detailed Experimental Protocols
Competitive Radiolabeled Ligand Binding Assay
Objective: To quantify the binding affinity of omadacycline to the bacterial 70S ribosome by determining its IC50 value against a radiolabeled tetracycline.[4]
Materials:
-
Purified 70S ribosomes from E. coli.
-
[³H]-tetracycline.
-
Unlabeled omadacycline.
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).
-
Microcentrifuge tubes.
-
Incubator (37°C).
-
Vacuum filtration apparatus with glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Methodology:
-
Ribosome Isolation: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using established methods of differential centrifugation and sucrose gradient ultracentrifugation.[4]
-
Reaction Mixture Preparation: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and a fixed concentration of [³H]-tetracycline in the binding buffer.[12]
-
Competitor Addition: Add increasing concentrations of unlabeled omadacycline to the reaction mixtures. Include a control reaction with no omadacycline.[12]
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters to separate the ribosome-bound [³H]-tetracycline from the free radioligand.[4]
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[2]
-
Data Analysis: Plot the percentage of bound [³H]-tetracycline against the logarithm of the omadacycline concentration. The IC50 value is determined by fitting the data to a one-site competitive binding model using non-linear regression.[12]
In Vitro Protein Synthesis Assay (Cell-Free)
Objective: To directly measure the inhibitory effect of omadacycline on ribosomal function and protein synthesis in a cell-free system.[2]
Materials:
-
S30 cell-free extract from a suitable bacterial strain (e.g., E. coli).
-
Amino acid mixture, including a radiolabeled amino acid such as [³⁵S]methionine.
-
Energy source (ATP, GTP).
-
Template DNA or mRNA for a reporter protein (e.g., luciferase).
-
Omadacycline.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Liquid scintillation counter.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 cell-free extract, amino acid mixture (containing [³⁵S]methionine), energy source, and the DNA/mRNA template.[2]
-
Compound Addition: Add omadacycline at various concentrations to the reaction tubes. Include a no-drug control.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.[2]
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized, radiolabeled proteins.[2]
-
Filtration and Washing: Collect the precipitate by vacuum filtration through glass fiber filters. Wash the filters with cold TCA and then with ethanol to remove unincorporated [³⁵S]methionine.[2]
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[2]
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each omadacycline concentration by comparing the incorporated radioactivity to the no-drug control.[2]
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of omadacycline required to inhibit the visible growth of a specific bacterium.
Materials:
-
Omadacycline antimicrobial susceptibility testing powder.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity.
-
96-well microtiter plates.
Methodology:
-
Preparation: Prepare a stock solution of omadacycline. Perform serial twofold dilutions of omadacycline in CAMHB in the wells of a 96-well microtiter plate.[2]
-
Inoculation: Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted bacterial suspension to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[2]
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.[2]
-
Reading the MIC: The MIC is the lowest concentration of omadacycline at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure the optical density.[2]
References
- 1. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines [mdpi.com]
- 9. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
TP-5801: A Potent and Selective Inhibitor of TNK1 for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TP-5801 is a novel, orally active small molecule inhibitor of Thirty-eight-Negative Kinase 1 (TNK1), a non-receptor tyrosine kinase implicated in various cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of TNK1 activity has been associated with the pathogenesis of certain hematological malignancies and solid tumors, making it a compelling target for therapeutic intervention.[1][2] This document provides a comprehensive technical overview of TP-5801, including its mechanism of action, inhibitory potency, and preclinical anti-tumor activity. Detailed experimental methodologies and visual representations of the TNK1 signaling pathway and relevant experimental workflows are presented to facilitate further research and development.
Core Target and Mechanism of Action
The primary molecular target of TP-5801 is Thirty-eight-Negative Kinase 1 (TNK1) .[3] TNK1, also known as CD38-Negative Kinase 1, is a member of the Ack family of non-receptor tyrosine kinases.[1] It functions as a regulator of intracellular signal transduction pathways.[4] TP-5801 exerts its therapeutic effect by binding to the ATP-binding pocket of the TNK1 enzyme, thereby inhibiting its catalytic activity.[1] This inhibition prevents the phosphorylation of downstream substrates, disrupting aberrant signaling cascades that contribute to uncontrolled cell proliferation and survival in cancer cells.[1]
Quantitative Data: Inhibitory Potency of TP-5801
The inhibitory activity of TP-5801 has been characterized in both biochemical and cellular assays, demonstrating high potency and selectivity for TNK1.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Biochemical Kinase Assay | TNK1 | IC50 | 1.40 nM | [3] |
| Cell Growth Assay | TNK1-driven Ba/F3 cells | IC50 | 76.78 nM (WT TNK1) | [3] |
| Cell Growth Assay | TNK1-driven Ba/F3 cells | IC50 | 36.95 nM (AAA mutant) | [3] |
| Cell Growth Assay | BCR-ABL-driven Ba/F3 cells | IC50 | 8.5 µM | [3] |
| Cell Growth Assay | IL-3-driven Ba/F3 cells | IC50 | 1.2 µM | [3] |
| Cell Growth Assay | L540 (Hodgkin's lymphoma) | IC50 | Low nM level | [3] |
Preclinical Anti-Tumor Activity
In vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of TP-5801. Oral administration of TP-5801 has been shown to inhibit localized tumor growth and prolong the lifespan in a mouse survival model.[3] Mechanistically, treatment with TP-5801 led to a reduction in the phosphorylation of STAT3, a downstream effector of TNK1, in tumor xenografts.[3]
Experimental Protocols
Biochemical Kinase Inhibition Assay (IC50 Determination)
Principle: This assay quantifies the ability of TP-5801 to inhibit the enzymatic activity of recombinant TNK1. The activity is measured by the amount of a phosphorylated substrate produced, often detected using methods like fluorescence resonance energy transfer (FRET) or luminescence.
General Protocol:
-
Reagent Preparation: Recombinant human TNK1 enzyme, a suitable kinase substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer.
-
Compound Dilution: TP-5801 is serially diluted to a range of concentrations.
-
Reaction Initiation: The TNK1 enzyme is incubated with the various concentrations of TP-5801. The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
Signal Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the TP-5801 concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (e.g., Ba/F3 Cells)
Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When transfected with an oncogenic kinase like a constitutively active form of TNK1, these cells become IL-3 independent and rely on the kinase's activity for proliferation and survival. This model is used to assess the cytostatic or cytotoxic effects of a kinase inhibitor.
General Protocol:
-
Cell Culture: TNK1-dependent Ba/F3 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum but without IL-3.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Addition: TP-5801 is added to the wells at various concentrations.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The percentage of cell growth inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.
Mouse Xenograft Tumor Model
Principle: This in vivo model assesses the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.
General Protocol:
-
Cell Implantation: A suspension of human cancer cells (e.g., L540 Hodgkin's lymphoma cells) is subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. TP-5801 is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: TNK1 signaling pathway and the inhibitory action of TP-5801.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery of TP-5801, a Potent and Selective TNK1 Inhibitor
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of TP-5801, a novel inhibitor of Thirty-eight-negative kinase 1 (TNK1). TNK1 is a non-receptor tyrosine kinase implicated in various cellular processes and identified as a potential therapeutic target in oncology.
Introduction to TNK1 (Thirty-eight-negative kinase 1)
TNK1, a member of the Ack family of non-receptor tyrosine kinases, has a complex and context-dependent role in cellular signaling.[1] Initially identified in hematopoietic stem/progenitor cells, its function has been linked to both tumor suppression and oncogenesis.[2] TNK1 is involved in key signaling pathways, including the TNFα-induced apoptosis pathway, where it can block NF-κB activation, and the interferon (IFN) signaling pathway, where it potentiates JAK-STAT signaling through the phosphorylation of STAT1.[1][3]
The regulation of TNK1 kinase activity is a key area of investigation. Recent studies have revealed a sophisticated molecular switch mechanism.[4][5] In its inactive state, TNK1 is phosphorylated by microtubule affinity-regulating kinases (MARKs) at serine 502.[4][5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester TNK1 and inhibit its kinase activity.[4][5][7] Activation of TNK1 occurs upon its release from 14-3-3, allowing it to interact with ubiquitin-rich clusters via its C-terminal ubiquitin-association (UBA) domain.[4][5] This interaction with ubiquitin is essential for full TNK1 kinase activity.[4][6] Mutations that disrupt 14-3-3 binding lead to constitutive activation of TNK1, which can drive growth factor-independent proliferation and tumor growth in vivo.[4][6]
The Discovery of TP-5801
The identification of TP-5801 as a potent TNK1 inhibitor was the result of a structure-guided drug discovery effort.[2] The process began with a biochemical screen of a diaminopyrimidine compound library against the purified TNK1 kinase domain.[4] An initial hit from this screen served as the starting point for a medicinal chemistry campaign aimed at optimizing potency and selectivity.[4][8] Through iterative rounds of design, synthesis, and in vitro testing, modifications were made to the initial scaffold to improve its interaction with the TNK1 active site.[8] This optimization process led to the identification of TP-5801, a small molecule with high potency and selectivity for TNK1.[2]
Mechanism of Action of TP-5801
TP-5801 is an ATP-competitive inhibitor of TNK1. Docking models suggest that TP-5801 binds to the hinge region of the TNK1 kinase domain.[6] The molecule's aryl bromo substituent is oriented towards the gatekeeper methionine residue, a common feature in kinase inhibitor interactions.[6] The substituted pyridine ring of TP-5801 is situated beneath the P-loop, with the dimethylamino group oriented towards the catalytic lysine, forming key hydrophobic interactions.[6] By occupying the ATP-binding pocket, TP-5801 prevents the phosphorylation of TNK1 substrates, thereby inhibiting its downstream signaling. One of the key downstream effects of TNK1 inhibition by TP-5801 is the reduction of STAT3 phosphorylation.[2]
Quantitative Data for TP-5801
The following tables summarize the key quantitative data for TP-5801 from in vitro and cellular assays.
| Parameter | Value | Assay Type |
| IC50 vs. TNK1 | 1.40 nM | In vitro kinase assay[9] |
| IC50 in TNK1-driven Ba/F3 cells | 36.95 - 76.78 nM | Cell proliferation assay[6] |
Preclinical Efficacy of TP-5801
TP-5801 has demonstrated significant anti-tumor activity in preclinical models of cancer. In cellular assays, TP-5801 selectively inhibits the growth of cancer cells driven by TNK1.[6][9] For instance, it has shown nanomolar potency against TNK1-transformed cells.[4][5]
In vivo studies using mouse xenograft models have further validated the therapeutic potential of TP-5801. In a subcutaneous xenograft model with TNK1-driven cancer cells, treatment with TP-5801 led to a significant reduction in tumor burden.[2][6] Furthermore, in a tail vein injection model, TP-5801 prolonged the survival of mice.[2] These preclinical findings highlight TP-5801 as a promising candidate for further development as a targeted cancer therapy.[8]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Recombinant TNK1 kinase was incubated with a 3-fold serial dilution of TP-5801, with concentrations starting from 1-10 µM.[7] The reactions were carried out at the Km concentration of ATP.[7] The activity of the kinase was measured by quantifying the phosphorylation of a substrate peptide, typically using a luminescence-based or fluorescence-based readout. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Ba/F3 cells engineered to be dependent on TNK1 for growth and survival were used.[6] Cells were seeded in 96-well plates and treated with a serial dilution of TP-5801 (e.g., 10 pM to 10 µM) for 72 hours.[9] Cell viability was assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The IC50 values were calculated from the resulting dose-response curves.
In Vivo Xenograft Studies
Female nude mice were subcutaneously injected with TNK1-driven cancer cells.[6] When tumors reached a palpable size (e.g., ~125 mm³), the mice were randomized into treatment and control groups.[10] TP-5801 was administered orally via gavage at a dose of 20 mg/kg daily.[10] The control group received the vehicle solution. Tumor volumes were measured periodically (e.g., every third day) using calipers.[10] At the end of the study, tumors were excised and weighed, and statistical analyses were performed to determine the significance of the treatment effect.
Visualizations
TNK1 Signaling Pathways
Caption: TNK1's role in TNFα and IFN signaling pathways.
TNK1 Regulation and TP-5801 Mechanism of Action
Caption: Regulation of TNK1 activity and its inhibition by TP-5801.
TP-5801 Discovery Workflow
Caption: Workflow for the discovery and development of TP-5801.
References
- 1. Thirty-eight-negative kinase 1 (TNK1) facilitates TNFalpha-induced apoptosis by blocking NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Discovery of a Novel Regulatory Mechanism of TNK1 by 14-3-3 and Its Ub" by Tsz Yin Chan [scholarsarchive.byu.edu]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scientists identify TNK1 as a new cancer-driving mechanism, develop new drug to treat it - ecancer [ecancer.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn-links.lww.com [cdn-links.lww.com]
In-Depth Technical Guide to TP-5801 TFA: A Potent TNK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structure, mechanism of action, and preclinical data for TP-5801 trifluoroacetate (TFA), a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1.
Core Structure and Properties
TP-5801 TFA is the trifluoroacetate salt of the active compound TP-5801. The trifluoroacetic acid component is a common counterion used in the purification and formulation of synthetic compounds.
Chemical Structure of TP-5801:
(Image Source: MedChemExpress)
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₃₂BrF₃N₈O₃ |
| Molecular Weight | 641.48 g/mol |
| Appearance | Light yellow to green-yellow solid |
| CAS Number | 2574474-81-8 (for TP-5801) |
Mechanism of Action: Targeting the TNK1 Signaling Pathway
TP-5801 is a highly potent inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1), also known as Activated CDC42 Kinase 1 (ACK1). TNK1 is a proto-oncogene that, when dysregulated, can drive cancer cell proliferation and survival. TP-5801 exerts its anti-tumor activity by binding to the ATP-binding pocket of TNK1, thereby blocking its kinase activity and inhibiting downstream signaling pathways.
One of the key downstream effectors of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the TNK1-STAT3 signaling pathway is implicated in the pathogenesis of various cancers. By inhibiting TNK1, TP-5801 effectively reduces the phosphorylation of STAT3, leading to the downregulation of STAT3 target genes involved in cell cycle progression and survival.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of TP-5801.
Caption: TNK1 Signaling Pathway and TP-5801 Inhibition.
Quantitative In Vitro and In Vivo Data
TP-5801 has demonstrated potent and selective activity in a variety of preclinical models. The following tables summarize the key quantitative data.
Table 2: In Vitro Kinase Inhibitory Activity of TP-5801
| Target Kinase | IC₅₀ (nM) |
| TNK1 | 1.40[1][2] |
Table 3: In Vitro Cellular Proliferation IC₅₀ Values for TP-5801
| Cell Line | Driver | IC₅₀ |
| Ba/F3 | WT TNK1 | 76.78 nM[1] |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM[1] |
| Ba/F3 | BCR-ABL | 8.5 µM[1] |
| Ba/F3 | IL-3 | 1.2 µM[1] |
| L540 | TNK1-dependent | low nM[1] |
Table 4: In Vivo Efficacy of TP-5801 in Mouse Xenograft Models
| Model | Dosing | Outcome |
| Mouse Survival Model | 10 mg/kg, single oral gavage | Significantly prolonged lifespan[1] |
| Localized Tumor Growth Model | 50 mg/kg, once daily oral gavage for 7 days | Inhibition of tumor growth, reduction in phospho-STAT3, and tumor burden[1] |
Detailed Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TP-5801 against TNK1 kinase.
Materials:
-
Recombinant human TNK1 enzyme
-
TP-5801 (serial dilutions)
-
ATP
-
Substrate peptide (e.g., poly-Glu,Tyr 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of TP-5801 in DMSO and then dilute in kinase buffer.
-
Add the TNK1 enzyme to each well of the assay plate.
-
Add the TP-5801 dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Calculate the percentage of kinase activity relative to a DMSO control and plot against the logarithm of the TP-5801 concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
Cellular Proliferation Assay (Ba/F3 and L540 cells)
Objective: To assess the effect of TP-5801 on the proliferation of TNK1-dependent and other cell lines.
Materials:
-
Ba/F3 cells (parental and engineered to express wild-type or mutant TNK1, or BCR-ABL)
-
L540 cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with supplements)
-
Fetal Bovine Serum (FBS)
-
Interleukin-3 (IL-3) for IL-3 dependent Ba/F3 cells
-
TP-5801 (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density.
-
For IL-3 dependent Ba/F3 cells, culture in the presence of IL-3.
-
Add serial dilutions of TP-5801 to the wells.
-
Incubate the plates for the specified duration (e.g., 72 hours for Ba/F3, 10 days for L540).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to a DMSO control and plot against the logarithm of the TP-5801 concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of TP-5801.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cells for implantation (e.g., TNK1-driven cell line)
-
TP-5801 formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer TP-5801 or vehicle control by oral gavage at the specified dose and schedule.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for phospho-STAT3).
Below is a diagram outlining the general workflow for a mouse xenograft study.
Caption: Mouse Xenograft Study Workflow.
Conclusion
This compound is a potent and selective inhibitor of TNK1 with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, involving the inhibition of the TNK1-STAT3 signaling pathway, provides a strong rationale for its further development as a therapeutic agent for cancers driven by TNK1 dysregulation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapies.
References
An In-depth Technical Guide to TP-5801 TFA: A Potent TNK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TP-5801 TFA, a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1. This document details its molecular characteristics, mechanism of action, relevant signaling pathways, and a summary of its in vitro and in vivo efficacy. Detailed methodologies for key experimental procedures are also provided to facilitate reproducibility and further investigation.
Core Molecular and Physical Data
TP-5801 is investigated as its trifluoroacetic acid (TFA) salt to improve its solubility and stability for research purposes. The key quantitative data for TP-5801 and its TFA salt are summarized below.
| Property | TP-5801 (Free Base) | Trifluoroacetic Acid (TFA) | This compound |
| Molecular Formula | C₂₄H₃₁BrN₈O | C₂HF₃O₂ | C₂₆H₃₂BrF₃N₈O₃ |
| Molecular Weight | 527.46 g/mol | 114.02 g/mol [1][2][3][4] | 641.48 g/mol |
| Appearance | Solid | Colorless liquid | Light yellow to green yellow solid[5] |
Mechanism of Action
TP-5801 is a highly potent and specific inhibitor of Thirty-eight-negative kinase 1 (TNK1), a non-receptor tyrosine kinase.[5][6] TNK1 plays a role in various cellular processes, including cell growth, differentiation, and apoptosis.[6] Dysregulation of TNK1 has been implicated in the development and progression of certain cancers.[6]
The primary mechanism of action for TP-5801 involves competitive inhibition at the ATP-binding pocket of the TNK1 enzyme.[6] By occupying this site, TP-5801 prevents the phosphorylation of downstream substrates by TNK1, thereby disrupting aberrant signaling pathways that contribute to uncontrolled cell proliferation and tumor growth.[6]
The TNK1 Signaling Pathway and Inhibition by TP-5801
TNK1 activity is intricately regulated within the cell. Its kinase activity is inhibited when bound to 14-3-3 proteins and activated upon interaction with ubiquitin-rich clusters. Activated TNK1 can influence several downstream signaling cascades, including the Ras-MAPK pathway and interferon (IFN) signaling through the phosphorylation of STAT1.[7][8] It has also been shown to facilitate TNFα-induced apoptosis by inhibiting the activation of NF-κB.[9] TP-5801 directly inhibits the kinase activity of TNK1, thereby blocking these downstream effects.
Caption: TNK1 signaling pathway and the inhibitory action of TP-5801.
In Vitro and In Vivo Efficacy
TP-5801 has demonstrated significant efficacy in both in vitro and in vivo models.
In Vitro Activity
The inhibitory activity of TP-5801 has been quantified against its target kinase and in various cell lines.
| Assay Type | Target/Cell Line | IC₅₀ Value |
| Kinase Inhibition Assay | TNK1 | 1.40 nM[5] |
| Cell Viability Assay | Ba/F3 cells (WT TNK1) | 76.78 nM[5] |
| Cell Viability Assay | Ba/F3 cells (AAA mutant TNK1) | 36.95 nM[5] |
| Cell Viability Assay | Ba/F3 cells (BCR-ABL driven) | 8.5 µM[5] |
| Cell Viability Assay | Ba/F3 cells (IL-3 driven) | 1.2 µM[5] |
| Cell Viability Assay | L540 cells | Low nM range[5] |
In Vivo Activity
Studies in mouse models have shown the anti-tumor effects of TP-5801.
| Animal Model | Dosing Regimen | Key Findings |
| Female NOD/SCID mice with Ba/F3 luc cells (TNK1 AAA) | 10 mg/kg, single oral gavage | Significantly prolonged lifespan with no signs of toxicity.[5] |
| NOD/SCID mice with Ba/F3 luc xenografts (TNK1 AAA or BCR-ABL) | 50 mg/kg, once daily oral gavage for 7 days | Reduced phospho-STAT3 in TNK1-driven xenografts and decreased tumor burden.[5] |
Experimental Protocols
The following sections provide an overview of the methodologies used to assess the efficacy of TP-5801.
Kinase Inhibition Assay (IC₅₀ Determination)
A general workflow for determining the IC₅₀ of TP-5801 against TNK1 is as follows:
Caption: General workflow for a kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant TNK1 enzyme, a suitable substrate, ATP, and kinase assay buffer are prepared.
-
Compound Dilution: TP-5801 is serially diluted to create a range of concentrations.
-
Assay Plate Setup: The TNK1 enzyme, substrate, and diluted TP-5801 are added to the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Signal Detection: The reaction is stopped, and a detection reagent is added to produce a signal (e.g., fluorescence, luminescence) that is proportional to the kinase activity.
-
Data Analysis: The signal is measured, and the data are plotted as a function of inhibitor concentration to determine the IC₅₀ value.
Cell Viability Assay
The effect of TP-5801 on the proliferation of cancer cell lines is assessed using a cell viability assay.
Methodology:
-
Cell Seeding: Cells (e.g., Ba/F3, L540) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of TP-5801.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[5]
-
Viability Assessment: A cell viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader.
-
IC₅₀ Calculation: The data are normalized to untreated controls, and the IC₅₀ is calculated from the dose-response curve.
In Vivo Xenograft Model
The anti-tumor efficacy of TP-5801 in a living organism is evaluated using a xenograft mouse model.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., Ba/F3) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. TP-5801 is administered orally at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting for target engagement). The effect on survival may also be monitored.
References
- 1. webbook.nist.gov [webbook.nist.gov]
- 2. thomassci.com [thomassci.com]
- 3. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are TNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. uniprot.org [uniprot.org]
- 9. Thirty-eight-negative kinase 1 (TNK1) facilitates TNFalpha-induced apoptosis by blocking NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of TP-5801, a potent and selective inhibitor of the non-receptor tyrosine kinase, TNK1. The information presented is curated for an audience of researchers, scientists, and professionals involved in drug development and oncology research.
Core Compound: TP-5801
TP-5801 is an orally active small molecule inhibitor of Thirty-eight-negative kinase 1 (TNK1). It is typically used in preclinical research as its trifluoroacetic acid (TFA) salt, denoted as TP-5801 TFA. The compound has demonstrated significant anti-tumor activity in various cancer models, positioning it as a promising therapeutic candidate for TNK1-dependent malignancies.
Chemical Structure
The chemical structure of TP-5801 is based on a diaminopyrimidine scaffold.
-
Chemical Formula: C₂₄H₃₁BrN₈O
-
Molecular Weight: 527.46 g/mol
-
CAS Number: 2574474-81-8
Related Compounds
A structurally and functionally related compound to TP-5801 is TP-5809 . This compound also features a diaminopyrimidine core and exhibits potent inhibition of TNK1. It has been evaluated in preclinical models of Hodgkin's lymphoma.
Mechanism of Action and Signaling Pathway
TNK1 is a non-receptor tyrosine kinase that, when activated, can drive cancer cell proliferation and survival. The activation of TNK1 is a multi-step process involving its release from an inhibitory complex with 14-3-3 proteins and subsequent binding to ubiquitin. Activated TNK1 then phosphorylates downstream signaling proteins, including STAT3 and STAT5, leading to their activation and the transcription of genes involved in cell growth and survival.
TP-5801 and its related compounds act as ATP-competitive inhibitors of the TNK1 kinase domain. By binding to the ATP-binding pocket of TNK1, these inhibitors prevent the phosphorylation of its substrates, thereby blocking downstream signaling and inhibiting the proliferation of TNK1-dependent cancer cells.
Quantitative Data
The following tables summarize the quantitative data for TP-5801 and the related compound TP-5809 from various in vitro and in vivo studies.
Table 1: In Vitro Biochemical and Cellular Activity
| Compound | Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference |
| TP-5801 | Biochemical Kinase Assay | TNK1 | 1.40 | [1] |
| TP-5801 | Cell-Based Assay | TNK1-driven Ba/F3 | 76.78 (WT TNK1) | [1] |
| TP-5801 | Cell-Based Assay | TNK1-driven Ba/F3 | 36.95 (AAA mutant) | [1] |
| TP-5801 | Cell-Based Assay | BCR-ABL-driven Ba/F3 | 8500 | [1] |
| TP-5801 | Cell-Based Assay | IL-3-driven Ba/F3 | 1200 | [1] |
| TP-5801 | Cell-Based Assay | L540 | Low nM | [1] |
| TP-5809 | Biochemical Kinase Assay | TNK1 | 1.5 | [2] |
| TP-5809 | NanoBRET Assay | HEK293 (TNK1) | 11.3 | [2] |
| TP-5809 | Cell-Based Assay | TNK1-dependent Ba/F3 | < 10 | [2] |
| TP-5809 | Cell Viability Assay | L540 | 7.2 | [2] |
| TP-5809 | Cell Viability Assay | K562 | 2800 | [2] |
| TP-5809 | pSTAT5 Inhibition Assay | L540 | 1 | [2] |
Table 2: In Vitro Kinase Selectivity of TP-5801
Data from an in vitro kinase screen of TP-5801 against a panel of kinases.
| Kinase | % Inhibition at 1 µM |
| TNK1 | >99 |
| Other Kinases with >50% Inhibition | Data not fully available |
Note: The full dataset of the kinase screen is available from BYU ScholarsArchive.[3][4][5]
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| TP-5801 | Mouse Survival Model | 10 mg/kg, single oral gavage | Significantly prolonged lifespan | [1] |
| TP-5801 | Xenograft Model | 50 mg/kg, once daily oral gavage for 7 days | Inhibited localized tumor growth | [1] |
| TP-5809 | L540 Xenograft Model | 25 mg/kg, daily dosing | 65.5% tumor growth inhibition | [2] |
| TP-5809 | L540 Xenograft Model | 50 mg/kg, daily dosing | 78.7% tumor growth inhibition | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and information from published studies.
In Vitro TNK1 Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor against TNK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. "TP-5801 in vitro kinase screen data" by Joshua Andersen [scholarsarchive.byu.edu]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. "In vitro screening of TP5801 against kinases for Nature Communications" by Joshua Andersen [scholarsarchive.byu.edu]
Methodological & Application
Application Notes and Protocols for TP-5801 TFA In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays involving TP-5801 TFA, a potent and selective inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1). The following sections detail the mechanism of action, experimental protocols for kinase inhibition and cell viability assays, and expected outcomes.
Introduction to this compound
TP-5801 is an orally active small molecule inhibitor of TNK1, a non-receptor tyrosine kinase implicated in certain cancers.[1][2] TP-5801 has demonstrated nanomolar potency against TNK1 and inhibits the growth of cancer cell lines driven by this kinase.[1][3] Understanding the in vitro activity of TP-5801 is crucial for its development as a potential therapeutic agent.
Mechanism of Action and Signaling Pathway
TNK1 activity is regulated by a dynamic interplay between inhibitory binding by 14-3-3 proteins and activation through interaction with ubiquitin.[3][4][5] TP-5801 selectively binds to the ATP-binding pocket of TNK1, inhibiting its kinase activity and downstream signaling pathways that contribute to cell proliferation and survival, such as the STAT3 pathway.[3][6]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The following tables summarize the key potency data.
| Assay Type | Target | IC50 |
| Biochemical Kinase Assay | TNK1 | 1.40 nM |
| Cell Line | Driver | Assay Duration | IC50 |
| Ba/F3 | Wild-Type TNK1 | 72 hours | 76.78 nM |
| Ba/F3 | AAA Mutant TNK1 | 72 hours | 36.95 nM |
| Ba/F3 | BCR-ABL | 72 hours | 8.5 µM |
| Ba/F3 | IL-3 | 72 hours | 1.2 µM |
| L540 | TNK1 | 10 days | Low nM |
Experimental Protocols
In Vitro TNK1 Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on TNK1 kinase activity. A commercially available kit such as the Chemi-Verse™ TNK1 Kinase Assay Kit can be used, or a radiometric assay can be established.
Materials:
-
Recombinant human TNK1 enzyme
-
Kinase assay buffer (e.g., 30 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mg/ml BSA, 1 mM Sodium Orthovanadate)
-
ATP
-
TNK1 substrate peptide (e.g., a peptide containing a tyrosine residue amenable to phosphorylation by TNK1)
-
This compound
-
DMSO
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ or [γ-³²P]ATP)
-
Plate reader (Luminometer or Scintillation counter)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Add 5 µL of the diluted this compound or DMSO control to the wells of a 96-well plate.
-
Add 20 µL of recombinant TNK1 enzyme (e.g., at a final concentration of 200 nM) diluted in kinase assay buffer to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
Prepare a solution of ATP and substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate solution to each well. The final ATP concentration should be at its Km value if known, otherwise, 10-100 µM is a common starting point.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Add the detection reagent and incubate as required.
-
Measure the signal (luminescence or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability and proliferation of cancer cell lines. The choice of cell line will depend on the specific research question.
Materials:
-
Ba/F3 or L540 cells
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and, for Ba/F3 cells, 10 ng/mL IL-3)
-
This compound
-
DMSO
-
96-well cell culture plates (opaque-walled for luminescent or fluorescent assays)
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Culture Ba/F3 or L540 cells according to standard protocols. For Ba/F3 cells, maintain a cell density between 5 x 10⁴ and 5 x 10⁵ viable cells/mL.[1] For L540 cells, seed at approximately 0.5 x 10⁶ cells/mL and split every 3 days.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Prepare a serial dilution of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only (DMSO) control.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired duration (e.g., 72 hours for Ba/F3 cells, up to 10 days for L540 cells with media changes as needed).
-
At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of Resazurin solution or 100 µL of CellTiter-Glo® reagent).
-
Incubate the plate for the time specified in the reagent protocol (e.g., 1-4 hours for Resazurin, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance, fluorescence, or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression model.
References
Application Notes and Protocols for TP-5801 TFA Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-5801 is a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1, with an IC50 of 1.40 nM.[1] TNK1 is implicated in various cellular processes, and its inhibition has shown anti-tumor activity. A key downstream signaling pathway affected by TNK1 is the JAK/STAT pathway, specifically the phosphorylation and subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in cell proliferation, survival, and differentiation. Therefore, a Transcription Factor Activation (TFA) cell-based assay focused on STAT3 is a highly relevant method to quantify the intracellular efficacy of TP-5801.
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory effect of TP-5801 on STAT3 transcriptional activity. Two common and effective methods are described: an ELISA-based STAT3 TFA assay and a STAT3-responsive luciferase reporter gene assay.
Data Presentation
The following table summarizes the known quantitative data for TP-5801, which is essential for designing and interpreting the results of a TFA cell-based assay.
| Parameter | Value | Cell Line | Notes |
| IC50 (TNK1 enzymatic assay) | 1.40 nM | - | In vitro biochemical assay.[1] |
| IC50 (TNK1-driven cell growth) | 76.78 nM (WT TNK1) | Ba/F3 | Cell viability assay after 72 hours of treatment.[1] |
| IC50 (TNK1-driven cell growth) | 36.95 nM (AAA mutant TNK1) | Ba/F3 | Cell viability assay after 72 hours of treatment.[1] |
| IC50 (BCR-ABL-driven cell growth) | 8.5 µM | Ba/F3 | Demonstrates selectivity for TNK1 over other kinases.[1] |
| IC50 (IL-3-driven cell growth) | 1.2 µM | Ba/F3 | Demonstrates selectivity for TNK1-driven signaling.[1] |
| Effect on STAT3 Phosphorylation | Reduced phospho-STAT3 | TNK1-driven xenografts | In vivo evidence of target engagement. A specific IC50 for p-STAT3 inhibition in a cell-based assay is not currently published.[1] |
Signaling Pathway
The diagram below illustrates the signaling pathway from TNK1 to STAT3-mediated gene transcription, which is inhibited by TP-5801.
References
Application Notes and Protocols for the Dissolution of TP-5801 TFA in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of TP-5801 TFA, a potent and orally active non-receptor tyrosine kinase 1 (TNK1) inhibitor, for use in a variety of experimental settings.[1] Proper dissolution and formulation are critical for obtaining accurate and reproducible results in both in vitro and in vivo studies.
Product Information
| Property | Value |
| Chemical Name | TP-5801 Trifluoroacetate |
| Molecular Formula | C₂₆H₃₂BrF₃N₈O₃ |
| Molecular Weight | 641.48 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥99% |
Safety Precautions
Dissolution Protocols
Preparation of Stock Solutions for In Vitro Experiments
For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of the parent compound, TP-5801.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration. Based on the solubility of the parent compound, a stock solution of up to 16.67 mg/mL (31.60 mM) can be prepared.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes. The solution should be clear and free of any visible particulates.
-
-
Storage:
Note: TP-5801 is hygroscopic. It is recommended to use freshly opened, anhydrous DMSO and to minimize the exposure of the compound and its solutions to air.
Preparation of Formulations for In Vivo Oral Gavage
This compound has been shown to be orally active in animal models.[1] For oral administration in rodents, a suspension or solution in a suitable vehicle is required. The following are general protocols for preparing formulations for poorly water-soluble compounds. It is recommended to perform a small-scale formulation test to ensure stability and homogeneity.
Vehicle Options:
-
Option 1: Aqueous Suspension: A common vehicle for oral gavage consists of a mixture of DMSO, PEG300 (or PEG400), Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Option 2: Oil-based Suspension: For some compounds, an oil-based vehicle such as corn oil can be used. A common formulation is 10% DMSO in 90% corn oil.
Protocol (using Aqueous Suspension as an example):
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO first.
-
Addition of Co-solvents: Add PEG300 to the DMSO solution and vortex until homogeneous.
-
Addition of Surfactant: Add Tween-80 and vortex thoroughly.
-
Final Dilution: Add saline to the mixture and vortex until a uniform suspension is formed. Gentle warming and sonication may be necessary to achieve a homogenous mixture.
-
Administration: The formulation should be administered immediately after preparation. Ensure the suspension is well-mixed before drawing each dose.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for experimental use.
Caption: Workflow for preparing this compound solutions.
TNK1 Signaling Pathway
TP-5801 is an inhibitor of TNK1. TNK1 is a non-receptor tyrosine kinase that plays a role in several cellular signaling pathways, including the regulation of interferon (IFN) signaling via STAT1 phosphorylation and involvement in TNFα-induced apoptosis through the inhibition of NF-κB activation.[5][6]
The diagram below provides a simplified representation of the TNK1 signaling pathway and the point of inhibition by TP-5801.
Caption: Simplified TNK1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. pnas.org [pnas.org]
- 6. Thirty-eight-negative kinase 1 (TNK1) facilitates TNFalpha-induced apoptosis by blocking NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of TP-5801 TFA in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-5801 is a potent and orally active inhibitor of the non-receptor tyrosine kinase 1 (TNK1), with an IC50 of 1.40 nM, demonstrating significant anti-tumor activity.[1][2] As with any compound intended for research or therapeutic development, understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable formulations. The trifluoroacetate (TFA) salt of TP-5801 is often used in research settings. This document provides a summary of the known storage conditions for TP-5801 TFA and outlines protocols for assessing its stability in solution. While specific quantitative stability data for this compound across a range of conditions is not extensively published, this guide offers a framework for researchers to conduct their own stability studies based on established methodologies for other small molecule kinase inhibitors.
Recommended Storage of this compound Stock Solutions
Proper storage of stock solutions is paramount to maintaining the integrity of this compound. The following storage conditions are recommended based on manufacturer guidelines.
Table 1: Recommended Storage Conditions for this compound Stock Solutions [1][2][3][4]
| Storage Temperature | Duration | Storage Recommendations |
| -20°C | 1 month | Store in a sealed container, protected from moisture and light. |
| -80°C | 6 months | Store in a sealed container, protected from moisture and light. |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Factors Potentially Influencing this compound Stability in Solution
The stability of a small molecule like this compound in solution can be affected by several factors. Researchers should consider these variables when designing experiments and interpreting results.
Caption: Factors influencing the stability of this compound in solution.
Signaling Pathway of TNK1
TP-5801 exerts its biological effects by inhibiting TNK1. Understanding the signaling pathway is crucial for designing relevant cellular assays. TNK1 is a non-receptor tyrosine kinase that, when active, can promote cell survival and proliferation.[5][6] Its activity is regulated by interactions with 14-3-3 proteins and ubiquitin.[5][6][7]
Caption: Simplified signaling pathway of TNK1 regulation and inhibition by TP-5801.
Experimental Protocols for Stability Assessment
The following protocols describe a general framework for conducting forced degradation and solution stability studies on this compound. These studies are essential for identifying potential degradation products and determining optimal handling and storage conditions.
Protocol: Forced Degradation Study
Forced degradation studies expose the drug substance to stress conditions to accelerate degradation.[5] This helps to elucidate degradation pathways and develop stability-indicating analytical methods.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the stock solution and solid compound in an oven at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method. An LC-MS analysis should be performed to identify the mass of any degradation products.
Protocol: Stability in Different Solvents and pH
Objective: To evaluate the stability of this compound in various solvents and at different pH values relevant to experimental conditions.
Materials:
-
This compound stock solution
-
Common laboratory solvents (e.g., DMSO, ethanol, PBS, cell culture media)
-
A series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with a UV or PDA detector
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to a final working concentration in each of the selected solvents and buffers.
-
Incubation: Store the prepared solutions at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Time Points: Collect aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the aliquots by HPLC-UV to determine the remaining concentration of this compound. Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Experimental Workflow and Data Presentation
A systematic workflow is essential for a comprehensive stability assessment.
Caption: General experimental workflow for assessing the stability of this compound.
Data Presentation Templates
Quantitative data from stability studies should be summarized in clear, structured tables for easy comparison. The following tables are templates for presenting such data.
Table 2: Template for this compound Stability in Various Solvents at Room Temperature
| Solvent | Initial Concentration (µM) | % Remaining at 2h | % Remaining at 6h | % Remaining at 24h | % Remaining at 48h |
| DMSO | |||||
| Ethanol | |||||
| PBS (pH 7.4) | |||||
| DMEM + 10% FBS |
Table 3: Template for this compound Stability at Various pH and Temperatures
| pH | Storage Temp. | Initial Concentration (µM) | % Remaining at 2h | % Remaining at 6h | % Remaining at 24h |
| 3.0 | 37°C | ||||
| 5.0 | 37°C | ||||
| 7.4 | 37°C | ||||
| 9.0 | 37°C | ||||
| 7.4 | 4°C | ||||
| 7.4 | Room Temp. |
Conclusion
The stability of this compound in solution is a critical parameter for reliable in vitro and in vivo studies. While specific degradation kinetics and pathways are not yet published, adherence to recommended storage conditions of -20°C for short-term and -80°C for long-term storage is essential.[1][2][3][4] For experimental use, it is imperative that researchers validate the stability of this compound under their specific conditions, including the choice of solvent, pH, and temperature. The protocols and frameworks provided in this document offer a foundation for conducting these necessary stability assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP-5801 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-5801 is a potent and orally active small molecule inhibitor of the non-receptor tyrosine kinase, TNK1 (Thirty-eight-negative kinase 1), with an IC50 of 1.40 nM.[1] Dysregulation of TNK1 signaling has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. TP-5801 has demonstrated anti-tumor activity in preclinical models, both in vitro and in vivo, by inhibiting TNK1-driven cellular proliferation and downstream signaling pathways.[1][2] These application notes provide detailed protocols for utilizing TP-5801 in xenograft mouse models to evaluate its anti-cancer efficacy.
Mechanism of Action
TNK1 is a non-receptor tyrosine kinase that plays a role in cellular growth, differentiation, and apoptosis.[3] Its activity is tightly regulated. In an inactive state, TNK1 is sequestered by 14-3-3 proteins.[2][4] Upon release, TNK1 can be activated through interaction with ubiquitin, leading to the phosphorylation of downstream signaling molecules, including Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][4] The phosphorylation of STAT3 promotes its dimerization, nuclear translocation, and subsequent transcription of genes involved in cell survival and proliferation. TP-5801 exerts its anti-tumor effects by directly inhibiting the kinase activity of TNK1, thereby preventing the phosphorylation of STAT3 and blocking this pro-survival signaling cascade.[1]
Data Presentation
In Vitro Efficacy of TP-5801
| Cell Line | Assay Type | Duration | IC50 | Reference |
| Ba/F3 (WT TNK1) | Cell Growth | 72 hours | 76.78 nM | [1] |
| Ba/F3 (TNK1 AAA mutant) | Cell Growth | 72 hours | 36.95 nM | [1] |
| Ba/F3 (BCR-ABL driven) | Cell Growth | 72 hours | 8.5 µM | [1] |
| Ba/F3 (IL-3 driven) | Cell Growth | 72 hours | 1.2 µM | [1] |
| L540 | Cell Growth | 10 days | Low nM level | [1] |
In Vivo Efficacy of TP-5801 in Xenograft Mouse Models
| Animal Model | Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |
| Female NOD/SCID mice | Ba/F3 luc expressing TNK1 AAA | TP-5801 | 10 mg/kg, single oral gavage | Significantly prolonged lifespan with no signs of toxicity. | [1] |
| Female NOD/SCID mice | Ba/F3 luc expressing TNK1 AAA or BCR-ABL (subcutaneous) | TP-5801 | 50 mg/kg, once daily for 7 days (oral gavage) | Reduced phospho-STAT3 in TNK1-driven xenografts and reduced tumor burden. | [1] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model Development
This protocol describes the subcutaneous implantation of cancer cells to establish a tumor xenograft model.
Materials:
-
Cancer cell line of interest (e.g., Ba/F3 luc expressing TNK1 AAA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Female NOD/SCID mice (4-6 weeks old)
-
1 mL syringes with 27- or 30-gauge needles
-
Hemocytometer and Trypan blue
-
Ethanol (70%) and iodine solution
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cells in complete medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Perform a cell count using a hemocytometer and assess viability with Trypan blue.
-
-
Animal Preparation and Injection:
-
Allow mice to acclimatize for 3-5 days upon arrival.
-
Anesthetize the mouse if required by the institutional animal care and use committee (IACUC) protocol.
-
Shave the injection site (typically the flank) and sterilize the area with 70% ethanol followed by an iodine solution.
-
Gently lift the skin and inject 100-200 µL of the cell suspension subcutaneously.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches 50-100 mm³.
-
Protocol 2: Preparation and Administration of TP-5801 via Oral Gavage
This protocol details the preparation of TP-5801 for oral administration and the procedure for oral gavage in mice.
Materials:
-
TP-5801 solid compound
-
Vehicle solution (e.g., a mixture of DMSO, PBS, ethanol, and/or Cremophor EL. The optimal vehicle should be determined based on the solubility and stability of TP-5801).
-
Sterile water or saline
-
Vortex mixer and/or sonicator
-
Animal scale
-
Oral gavage needles (18-20 gauge for mice, with a rounded tip)
-
1 mL syringes
Procedure:
-
Preparation of TP-5801 Formulation:
-
Note: The following is a general procedure and may need optimization.
-
Dissolve TP-5801 in a minimal amount of a suitable solvent like DMSO.
-
Gradually add the co-solvents (e.g., Cremophor EL) and the aqueous component (e.g., PBS or sterile water) while vortexing or sonicating to ensure a homogenous suspension or solution.
-
The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, with a typical dosing volume of 10 mL/kg.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise dosing volume.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced.
-
Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the TP-5801 formulation.
-
Gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.
-
Protocol 3: Efficacy Evaluation and Toxicity Monitoring
This protocol outlines the procedures for assessing the anti-tumor efficacy of TP-5801 and monitoring for potential toxicity.
Procedure:
-
Efficacy Assessment:
-
Continue to measure tumor volumes 2-3 times per week throughout the study.
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
For survival studies, monitor mice daily and record the date of euthanasia due to tumor burden or morbidity. Construct Kaplan-Meier survival curves.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blotting for p-STAT3).
-
-
Toxicity Monitoring:
-
Record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
Perform daily clinical observations for signs of distress, such as changes in posture, activity, grooming, and food/water intake.
-
Follow institutional guidelines for humane endpoints and euthanasia criteria.
-
Conclusion
TP-5801 is a promising TNK1 inhibitor with demonstrated anti-tumor activity in preclinical xenograft models. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of TP-5801 in various cancer models. Adherence to best practices in animal handling and experimental design is crucial for obtaining reproducible and reliable data.
References
Application Notes and Protocols: TP-5801 TFA for In Vivo Studies
For Research Use Only.
Introduction
TP-5801 TFA is a potent and orally bioavailable inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1). TNK1 is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. In certain cancers, TNK1 is constitutively active, leading to the activation of downstream signaling pathways, such as the STAT3 pathway, which promotes tumor growth. TP-5801 has demonstrated efficacy in preclinical models by inhibiting TNK1-driven tumor growth. These application notes provide detailed protocols for the use of this compound in in vivo xenograft studies, based on established research.
Mechanism of Action: TNK1 Signaling Pathway
TNK1 activity is tightly regulated. In its inactive state, it is sequestered by the 14-3-3 protein. Upon release, TNK1 can bind to ubiquitin-rich puncta, leading to its activation. Activated TNK1 then phosphorylates downstream targets, including STAT3. Phosphorylated STAT3 (p-STAT3) translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in cell proliferation and survival. TP-5801 inhibits the kinase activity of TNK1, thereby preventing the phosphorylation of STAT3 and blocking this pro-tumorigenic signaling cascade.
Application Notes and Protocols for TP-5801 TFA: A Potent TNK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-5801 TFA is a potent and orally active inhibitor of the non-receptor tyrosine kinase 1 (TNK1).[1][2] TNK1 is implicated in various cellular processes, and its dysregulation has been associated with certain types of cancer.[3][4] this compound demonstrates anti-tumor activity by targeting TNK1, leading to the inhibition of downstream signaling pathways, notably involving STAT3.[1][2] These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound and summarize the available data on sensitive cell lines.
Mechanism of Action
TNK1 is a non-receptor tyrosine kinase that, when activated, can promote cell proliferation and survival.[3][4] The activity of TNK1 is regulated by a complex mechanism involving phosphorylation and its interaction with 14-3-3 proteins and ubiquitin. This compound specifically inhibits the kinase activity of TNK1, thereby blocking its downstream signaling cascade.[1][2] A key downstream effector of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3). By inhibiting TNK1, this compound reduces the phosphorylation of STAT3, which is crucial for its activation and translocation to the nucleus to regulate gene expression involved in cell growth and survival.[1][2]
References
Troubleshooting & Optimization
TP-5801 TFA not showing activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using TP-5801 TFA, a potent inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is designed to address specific issues that may arise during your experiments with this compound.
Section 1: Compound Handling and Stability
Question: My this compound is not dissolving properly or is precipitating in my cell culture medium. What should I do?
Answer:
Proper dissolution and stability are critical for obtaining accurate and reproducible results. Here are some key considerations:
-
Recommended Solvent: this compound should first be dissolved in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
-
Final DMSO Concentration: When diluting your this compound stock solution into your aqueous cell culture medium, ensure the final DMSO concentration is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]
-
Aqueous Solubility: The trifluoroacetate (TFA) salt form of TP-5801 is intended to improve aqueous solubility. However, like many small molecule inhibitors, its solubility in purely aqueous solutions may be limited. If you observe precipitation:
-
Pre-warm the medium: Warm your cell culture medium to 37°C before adding the diluted compound.
-
Sonication: Briefly sonicate your stock solution to aid in complete dissolution before further dilution.[1]
-
Regular Media Changes: For longer-term experiments, consider replacing the media with freshly prepared this compound solution periodically to prevent potential degradation or precipitation over time.[1]
-
Question: How should I store my this compound stock solution?
Answer:
Proper storage is crucial to maintain the integrity of the compound. Based on available data, the following storage conditions are recommended for stock solutions:
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Store in sealed vials, protected from moisture and light.[2] |
| -20°C | Up to 1 month | Store in sealed vials, protected from moisture and light.[2] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Section 2: Inactivity in Cellular Assays
Question: I'm not observing any activity with this compound in my cell-based assay. What are the possible reasons?
Answer:
A lack of activity in a cellular context, despite the known high potency of this compound (IC50 = 1.40 nM in biochemical assays), can be attributed to several factors.[2] Below is a troubleshooting workflow to help you identify the potential cause.
Detailed Troubleshooting Steps:
-
Compound Integrity and Preparation:
-
Solubility: As addressed in Section 1, ensure the compound is fully dissolved and the final concentration of DMSO is non-toxic.
-
Storage: Confirm that the compound has been stored correctly to prevent degradation.
-
-
Cell Line Suitability:
-
TNK1 Expression: Verify that your chosen cell line expresses TNK1. You can check this through Western Blot, qPCR, or by consulting databases like the Human Protein Atlas.
-
TNK1 Dependence: Even if a cell line expresses TNK1, its growth and survival may not be dependent on TNK1 activity. This compound has shown significant activity in cell lines with known TNK1-driven proliferation, such as L540 (Hodgkin's lymphoma) and engineered Ba/F3 cells.[2]
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
-
Assay Conditions and Readout:
-
Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from picomolar to micromolar) to determine the IC50 in your specific cell line.
-
Incubation Time: The optimal incubation time can vary. Published data shows activity with incubation times ranging from 72 hours to 10 days.[2]
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., absorbance or fluorescence in viability assays). Run a cell-free control with the compound and assay reagents to rule out direct interference.
-
-
Confirm Target Engagement:
-
If you have addressed the points above and still see no activity, it is crucial to confirm that this compound is engaging with TNK1 within the cell. A direct target engagement assay, such as a NanoBRET™ assay, can quantify the binding of the inhibitor to TNK1 in live cells.
-
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Inhibition
A key downstream effector of TNK1 is STAT3.[2] A reduction in phosphorylated STAT3 (p-STAT3) can serve as a biomarker for this compound activity.
-
Cell Seeding and Treatment:
-
Seed your cells of interest in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
TNK1 Signaling Pathway
TNK1 is a non-receptor tyrosine kinase that plays a role in cell growth and proliferation. Its activity is tightly regulated. In an inactive state, TNK1 is sequestered by 14-3-3 proteins. Upon release, TNK1 can bind to ubiquitin, leading to its activation. Activated TNK1 can then phosphorylate downstream targets, including STAT3, promoting cell survival and proliferation. TP-5801 acts by directly inhibiting the kinase activity of TNK1.
References
Technical Support Center: Optimizing TP-5801 TFA Concentration
Welcome to the technical support center for TP-5801, a potent and orally active inhibitor of the non-receptor tyrosine kinase TNK1. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges that may arise during the experimental use of TP-5801, particularly concerning its trifluoroacetic acid (TFA) salt formulation.
Frequently Asked Questions (FAQs)
Q1: What is the role of TFA in the TP-5801 product?
A1: Trifluoroacetic acid (TFA) is frequently used during the synthesis and purification of small molecules like TP-5801. It is a common counterion for positively charged molecules, forming a salt that can improve stability and solubility. In the context of TP-5801, it is often a residual component from the final high-performance liquid chromatography (HPLC) purification step, where it is used as a mobile phase modifier to achieve high purity.
Q2: Can the TFA counterion in my TP-5801 sample affect my experiments?
A2: Yes, residual TFA can potentially influence experimental outcomes. As a strong acid, it can alter the pH of your assay solutions, which may affect enzyme kinetics or cell viability.[1] Furthermore, TFA has been reported to have direct biological effects, in some cases inhibiting cell proliferation at nanomolar concentrations, while in other instances promoting it at higher concentrations.[1]
Q3: What are the signs that TFA in my TP-5801 stock might be interfering with my assay?
A3: Potential indicators of TFA interference include:
-
Poor reproducibility: Inconsistent results between experiments or different batches of the compound.
-
Unexpected changes in cell viability: Observed cytotoxicity or an unexpected increase in cell proliferation that is not consistent with the known mechanism of TNK1 inhibition.[1]
-
Assay pH shifts: A noticeable decrease in the pH of your assay buffer after the addition of the TP-5801 solution.
-
Poor solubility: Difficulty in dissolving the TP-5801 TFA salt in your desired buffer.
Q4: How can I minimize the potential impact of TFA in my experiments with TP-5801?
A4: To mitigate the potential effects of TFA, you can:
-
Perform a salt exchange: Replace the TFA counterion with a more biologically benign one, such as hydrochloride (HCl) or acetate. Detailed protocols for this are provided in the "Experimental Protocols" section.
-
Use a robust buffering system: Ensure your assay buffer has sufficient capacity to maintain a stable pH upon the addition of your TP-5801 stock solution.
-
Run appropriate controls: Include a vehicle control that contains a similar concentration of TFA to your experimental samples to assess the baseline effect of the counterion.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter when working with this compound salt.
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Potential Cause: The concentration of TFA may vary between different dilutions of your TP-5801 stock, leading to inconsistent effects on cell health and, consequently, variable IC50 values.
-
Troubleshooting Steps:
-
Quantify TFA content: If possible, determine the percentage of TFA in your solid compound.
-
Prepare a high-concentration stock in an appropriate solvent: TP-5801 is soluble in DMSO.[2] Prepare a concentrated stock solution (e.g., 10 mM) in DMSO to minimize the volume added to your cell culture medium.
-
Perform a salt exchange: If inconsistencies persist, consider performing a TFA-to-HCl or TFA-to-acetate exchange as detailed in the protocols below.
-
Optimize cell seeding density and assay duration: Ensure your cells are in the logarithmic growth phase and that the assay duration is appropriate to observe the effects of TNK1 inhibition without being confounded by non-specific cytotoxicity.
-
Issue 2: Poor solubility of this compound salt in aqueous buffers.
-
Potential Cause: While the TFA salt can enhance solubility, high concentrations of the compound or the presence of other salts in the buffer can lead to precipitation.
-
Troubleshooting Steps:
-
Initial dissolution in an organic solvent: Dissolve the this compound salt in 100% DMSO to create a concentrated stock solution before making further dilutions in aqueous buffers.[2]
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
pH adjustment: Carefully adjust the pH of your buffer, as this can influence the solubility of the compound.
-
Consider a different salt form: If solubility issues are persistent, performing a salt exchange to the hydrochloride or acetate form may improve solubility in your specific buffer system.
-
Issue 3: Unexpected results in in vivo studies.
-
Potential Cause: The presence of TFA in the formulated TP-5801 could lead to local irritation or other off-target effects.
-
Troubleshooting Steps:
-
Formulation optimization: Test different formulation vehicles to ensure the tolerability of the this compound salt at the desired concentration.
-
TFA removal: For preclinical and clinical studies, it is often desirable to remove or replace TFA.[1] Utilize one of the salt exchange protocols provided below.
-
Dose-response studies: Conduct thorough dose-response and toxicity studies to determine the optimal therapeutic window for your specific animal model.
-
Data Presentation
Table 1: Reported In Vitro Activity of TP-5801
| Cell Line | Assay Type | IC50 | Reference |
| TNK1-driven Ba/F3 | Cell Growth | 76.78 nM (WT TNK1), 36.95 nM (AAA mutant) | [2] |
| BCR-ABL-driven Ba/F3 | Cell Growth | 8.5 µM | [2] |
| IL-3-driven Ba/F3 | Cell Growth | 1.2 µM | [2] |
| L540 | Cell Growth | Low nM | [2][3] |
Table 2: Reported In Vivo Efficacy of TP-5801
| Animal Model | Dosing Regimen | Outcome | Reference |
| NOD/SCID mice with TNK1 AAA Ba/F3 luc cells | 10 mg/kg, single oral gavage | Significantly prolonged lifespan with no signs of toxicity | [2] |
| NOD/SCID mice with TNK1 AAA or BCR-ABL Ba/F3 luc xenografts | 50 mg/kg, once daily oral gavage for 7 days | Reduced phospho-STAT3 in TNK1-driven xenografts and tumor burden | [2] |
Experimental Protocols
Protocol 1: TFA to Hydrochloride (HCl) Salt Exchange by Lyophilization
This protocol is adapted from established methods for peptide and small molecule salt exchange.
Materials:
-
This compound salt
-
Milli-Q or distilled water
-
100 mM HCl solution
-
Liquid nitrogen or dry ice/acetone bath
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in distilled water to a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the solution to achieve a final HCl concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for at least 5 minutes to facilitate ion exchange.
-
Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen sample overnight until all the solvent has been removed.
-
To ensure complete removal of TFA, it is recommended to repeat the process of re-dissolving in dilute HCl and lyophilizing two to three more times.
Protocol 2: Optimization of TFA Concentration for HPLC Purification of TP-5801
This protocol provides a general framework for optimizing the separation of TP-5801 from impurities.
Materials:
-
Crude TP-5801
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Initial Scouting Gradient:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Run a broad linear gradient from 5% to 95% B over 30 minutes to determine the approximate elution time of TP-5801.
-
-
TFA Concentration Optimization:
-
Prepare mobile phases with varying concentrations of TFA (e.g., 0.05%, 0.1%, 0.2%).
-
Run the scouting gradient with each TFA concentration and evaluate the chromatograms for peak shape, resolution, and retention time of TP-5801. For many small molecules, a TFA concentration of 0.05-0.1% provides a good balance of peak shape and minimal ion suppression for subsequent mass spectrometry analysis.
-
-
Gradient Sharpening:
-
Based on the scouting run, design a shallower gradient around the elution percentage of TP-5801 to improve the separation from closely eluting impurities. For example, if TP-5801 elutes at 50% B, a new gradient could be 40-60% B over 20 minutes.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate and column temperature to further refine the separation. Increasing the temperature can sometimes improve peak shape and reduce retention time.
-
Mandatory Visualization
Caption: TNK1 signaling pathway and the inhibitory action of TP-5801.
Caption: Troubleshooting workflow for potential TFA interference.
References
Technical Support Center: TP-5801 TFA
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of TP-5801 TFA in DMSO. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is soluble in DMSO. Quantitative data from suppliers indicates a solubility of 100 mg/mL.[1] It is important to note that achieving this concentration may require specific handling conditions.
Q2: Are there any special considerations when dissolving this compound in DMSO?
A2: Yes. Due to the nature of the compound and the solvent, it is recommended to use ultrasonic treatment to facilitate dissolution.[1] Additionally, DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of compounds.[1] Therefore, it is crucial to use freshly opened, anhydrous DMSO for the preparation of your stock solutions.
Q3: My this compound is not dissolving completely in DMSO, what should I do?
A3: If you are experiencing solubility issues, please refer to the troubleshooting guide below for a systematic approach to resolving the problem. Common issues include insufficient sonication, using old or wet DMSO, or attempting to prepare a stock solution at a concentration higher than recommended.
Q4: Can the trifluoroacetate (TFA) salt affect the solubility or experimental results?
A4: The TFA salt form can influence the physicochemical properties of a compound.[2][3] While TFA is often used in peptide and small molecule purification, residual TFA can potentially impact biological assays.[4] If you suspect the TFA counterion is interfering with your experiments, you may consider methods for TFA removal or exchange, although this is an advanced procedure that can lead to sample loss if not performed carefully.[4][5][6]
Solubility Data
| Compound | Solvent | Concentration | Method | Source |
| This compound | DMSO | 100 mg/mL (155.89 mM) | Requires sonication | [1] |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the recommended procedure for dissolving this compound in DMSO to achieve a stock solution of up to 100 mg/mL.
Materials:
-
This compound solid
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom tube
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound solid in a sterile conical-bottom tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube to achieve the target concentration.
-
Initial Mixing: Briefly vortex the solution to ensure the solid is well-dispersed in the solvent.
-
Sonication: Place the tube in a bath sonicator. Sonicate the solution for 15-30 minutes. The water in the sonicator bath should be at room temperature.
-
Visual Inspection: After sonication, visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C for long-term stability.[1][7] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
If you encounter solubility issues with this compound in DMSO, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer | The compound is less soluble in aqueous solutions. | This is a common issue for compounds dissolved in a high concentration of DMSO.[9][10] To minimize precipitation, it is advisable to make serial dilutions of the DMSO stock in your cell culture medium or buffer.[11] Also, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to maintain cell viability and compound solubility.[10] |
| Compound precipitates out of DMSO stock solution over time | The stock solution may be supersaturated or has absorbed water. | Try preparing a slightly more dilute stock solution. Ensure that the DMSO used is anhydrous and that the stock solution is stored in a tightly sealed container with desiccant. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] |
| Inconsistent results in biological assays | Incomplete dissolution or precipitation of the compound. | Ensure your stock solution is fully dissolved before use. If necessary, briefly sonicate the stock solution before making dilutions. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent effects. |
Visualizing Experimental Workflow and Signaling Pathway
To aid in experimental design and understanding of TP-5801's mechanism of action, the following diagrams are provided.
Caption: Workflow for preparing and using this compound solutions.
Caption: TP-5801 inhibits TNK1, leading to reduced STAT3 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
potential off-target effects of TP-5801
Technical Support Center: TP-5801
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the . The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of TP-5801?
TP-5801 is a potent and orally active inhibitor of the non-receptor Tyrosine Kinase 1 (TNK1).[1][2] In vitro assays have demonstrated a half-maximal inhibitory concentration (IC50) of approximately 1.40 nM against purified TNK1.[1][2]
Q2: Are there known off-targets for TP-5801?
Yes. While TP-5801 is highly selective for TNK1, a kinase selectivity screen has identified a limited number of other kinases that are inhibited by the compound, particularly at higher concentrations. A screen of 371 kinases revealed that at a concentration of 300 nM, besides TNK1, seven other kinases exhibited significant inhibition.[2]
Q3: Which specific kinases have been identified as potential off-targets?
In addition to its primary target TNK1, TP-5801 has been shown to inhibit the following kinases by more than 50% at a concentration of 300 nM: MAP4K1, MAP4K3, MAP4K5, MINK1, and TNIK.[2] It also shows very weak activity against Aurora A kinase with an IC50 of 5.38 µM.[2]
Q4: At what concentration should I be concerned about off-target effects?
Off-target effects are concentration-dependent. While TP-5801 inhibits TNK1 with a nanomolar IC50 (1.40 nM), significant inhibition of off-target kinases was observed at 300 nM.[2] Therefore, it is recommended to use the lowest effective concentration possible to maintain selectivity for TNK1 and to perform dose-response experiments. For cellular assays, IC50 values for inhibiting TNK1-driven cell growth were observed at low nanomolar levels (e.g., 36.95 nM and 76.78 nM in specific Ba/F3 cell lines).[1]
Q5: How can I minimize or control for potential off-target effects in my experiments?
To ensure that the observed biological effects are due to the inhibition of TNK1, consider the following control experiments:
-
Use a structurally unrelated TNK1 inhibitor: Comparing results with a different inhibitor can help confirm that the phenotype is target-specific.
-
Perform genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out TNK1.[3][4] A similar phenotype upon genetic perturbation of the target provides strong evidence for on-target activity.
-
Conduct dose-response studies: Correlate the observed phenotype with the IC50 for TNK1 inhibition versus the concentrations required to engage off-targets.
Troubleshooting Guide
This guide addresses common issues that may be attributable to the off-target activity of TP-5801.
Issue 1: I am observing a phenotype that is inconsistent with the known functions of TNK1.
-
Possible Cause: The concentration of TP-5801 being used may be high enough to engage one or more of its off-target kinases, such as MAP4Ks, MINK1, or TNIK. These kinases are involved in distinct signaling pathways, including the JNK signaling cascade.
-
Troubleshooting Steps:
-
Review Concentration: Verify that the concentration of TP-5801 used is as close as possible to the IC50 for TNK1 in your experimental system.
-
Validate with a Secondary Assay: Use an orthogonal approach to confirm the phenotype, such as TNK1 gene silencing (siRNA/CRISPR).[3] If the phenotype persists with TP-5801 but not with TNK1 knockdown, an off-target effect is likely.
-
Probe Downstream Pathways: Perform a western blot or other pathway analysis to check for modulation of signaling nodes downstream of the potential off-target kinases (e.g., phosphorylation of JNK).
-
Issue 2: My experimental results with TP-5801 differ from those obtained using TNK1 gene silencing (siRNA/CRISPR).
-
Possible Cause: This discrepancy strongly suggests an off-target effect. Small molecule inhibitors can have effects that genetic perturbations do not, and vice-versa.[4] The off-target activity of the compound may be producing a confounding biological response.
-
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Refer to the quantitative data in Table 1. Determine if the concentration you are using is sufficient to inhibit the identified off-targets.
-
Perform a Rescue Experiment: If you suspect an off-target kinase is responsible for the phenotype, overexpressing a drug-resistant mutant of that kinase (if available) could rescue the effect.
-
Lower the Inhibitor Concentration: Repeat the experiment with a lower concentration of TP-5801 to see if the discrepant phenotype is diminished, which would indicate a concentration-dependent off-target effect.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activities of TP-5801 against its primary target and key off-targets.
Table 1: Inhibitory Profile of TP-5801
| Target | Assay Type | Value | Notes |
| TNK1 | In vitro Kinase Assay (IC50) | 1.40 nM | Primary Target.[1][2] |
| TNK1 | Nano-BRET Cellular Assay (IC50) | 10.5 nM | Target engagement in a cellular context.[2] |
| TNK1 | In vitro Kinase Screen (% Inhibition @ 300 nM) | ~99% | Confirms potent inhibition.[2] |
| MAP4K1 | In vitro Kinase Screen (% Inhibition @ 300 nM) | >50% | Potential Off-Target.[2] |
| MAP4K3 | In vitro Kinase Screen (% Inhibition @ 300 nM) | >50% | Potential Off-Target.[2] |
| MAP4K5 | In vitro Kinase Screen (% Inhibition @ 300 nM) | >50% | Potential Off-Target.[2] |
| MINK1 | In vitro Kinase Screen (% Inhibition @ 300 nM) | >50% | Potential Off-Target.[2] |
| TNIK | In vitro Kinase Screen (% Inhibition @ 300 nM) | >50% | Potential Off-Target.[2] |
| Aurora A | In vitro Kinase Assay (IC50) | 5.38 µM | Weak Off-Target Activity.[2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., TNK1, MAP4K1).
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
TP-5801 stock solution (in DMSO).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of TP-5801 in DMSO, then dilute further in the kinase assay buffer.
-
To the wells of a 384-well plate, add the diluted TP-5801 or DMSO (vehicle control).
-
Add the purified kinase and the specific substrate to each well.
-
Allow the kinase and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a final concentration of ATP (typically at or near the Km for the specific kinase).
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence or fluorescence).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Validating Cellular Off-Target Effects
This protocol can be used to assess whether TP-5801 affects signaling pathways downstream of its potential off-targets.
-
Cell Treatment and Lysis:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with varying concentrations of TP-5801 (e.g., 10 nM, 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO) for a specified duration. Include a positive control if available.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total proteins in suspected off-target pathways (e.g., p-JNK, total JNK, p-p38, total p38) and the on-target pathway (e.g., p-STAT3, total STAT3).[1]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine if TP-5801 modulates off-target signaling pathways at the concentrations tested.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of TP-5801 off-target effects.
Caption: Workflow for investigating .
Caption: Potential signaling pathways affected by TP-5801 on- and off-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with TP-5801 TFA
Welcome to the technical support center for TP-5801 TFA, a potent and orally active inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the ATP-binding pocket of TNK1, a non-receptor tyrosine kinase. By blocking the kinase activity of TNK1, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting signaling pathways that can contribute to cell growth and proliferation in certain cancers.[1][2] TNK1 activity is also regulated by its interaction with 14-3-3 proteins and its binding to ubiquitin, which can influence its activation state.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the experimental system. In biochemical assays, the IC50 for TNK1 is approximately 1.40 nM.[2][3] However, in cell-based assays, the IC50 can vary depending on the cell line and its dependence on TNK1 signaling. For example, in TNK1-driven Ba/F3 cells, the IC50 is in the low nanomolar range, while in cells not dependent on TNK1, the IC50 can be significantly higher.[4]
Q3: My observed IC50 value is different from the published data. What could be the reason?
A3: Discrepancies in IC50 values are common and can arise from several factors:
-
Cell Line Differences: The genetic background and dependency of your cell line on the TNK1 pathway will significantly impact the observed potency.
-
Assay Conditions: Variations in cell density, serum concentration, incubation time, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all influence the IC50 value.
-
ATP Concentration: As this compound is an ATP-competitive inhibitor, the concentration of ATP in your assay will directly affect the apparent IC50.
-
Compound Stability and Solubility: Improper storage or handling of this compound can lead to degradation or precipitation, resulting in a less potent effect.
Q4: Are there known off-target effects of this compound?
A4: While TP-5801 is designed to be a specific TNK1 inhibitor, like many kinase inhibitors, the possibility of off-target effects exists, especially at higher concentrations.[1] It is crucial to include appropriate controls in your experiments, such as a less active enantiomer if available, or using multiple cell lines with varying dependencies on TNK1 to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter during your experiments with this compound.
| Unexpected Result | Potential Cause(s) | Recommended Action(s) |
| High variability in cell viability/inhibition data between replicates. | 1. Inconsistent cell seeding: Uneven cell distribution in microplates. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Compound precipitation: Poor solubility of this compound at the tested concentration. 4. Cell health issues: Cells are unhealthy, senescent, or contaminated. | 1. Ensure thorough mixing of cell suspension before and during plating. 2. Fill the outer wells with sterile PBS or media to minimize evaporation. 3. Visually inspect the compound dilutions under a microscope for any signs of precipitation. Consider using a lower concentration range or a different solvent system (though DMSO is standard). 4. Regularly check cell morphology and test for mycoplasma contamination. Use cells within a consistent and low passage number range. |
| No significant inhibition of cell growth, even at high concentrations. | 1. Cell line is not dependent on TNK1 signaling: The chosen cell model may not rely on TNK1 for proliferation. 2. Inactive compound: this compound may have degraded due to improper storage. 3. High serum concentration: Proteins in the serum can bind to the compound, reducing its effective concentration. | 1. Use a positive control cell line known to be sensitive to TNK1 inhibition (e.g., L540 Hodgkin's lymphoma cells).[4] 2. Ensure the compound is stored at -20°C or -80°C and protected from light.[2] Prepare fresh stock solutions regularly. 3. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. |
| Unexpected changes in cell morphology or phenotype unrelated to apoptosis/growth arrest. | 1. Potential off-target effects: The compound may be affecting other kinases or cellular processes at the concentrations used. 2. TNK1 has unknown functions in your cell model: The observed phenotype might be a novel, on-target effect of TNK1 inhibition. | 1. Perform a dose-response analysis to see if the morphological changes occur at concentrations significantly higher than the IC50 for growth inhibition. 2. Use techniques like RNAi or CRISPR to knock down TNK1 and see if it phenocopies the effect of this compound. 3. Investigate downstream signaling pathways that could be affected by TNK1 inhibition. |
| Inconsistent results in Western blot for downstream targets (e.g., pSTAT3). | 1. Suboptimal antibody performance: The antibody may not be specific or sensitive enough. 2. Timing of analysis: The phosphorylation event may be transient. 3. Lysate preparation issues: Inefficient protein extraction or phosphatase activity during lysis. | 1. Validate your antibodies using positive and negative controls. 2. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after this compound treatment. 3. Use fresh lysis buffer containing phosphatase and protease inhibitors. |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Assay Type | Cell Line / Model | IC50 / Effect | Reference |
| Biochemical Assay | Recombinant TNK1 | 1.40 nM | [2][3] |
| Cell Viability | TNK1-driven Ba/F3 cells | Low nM range | [4] |
| Cell Viability | L540 (Hodgkin's lymphoma) | Low nM range | [2] |
| In Vivo Xenograft | L540 mouse model | Tumor growth inhibition | [2] |
| In Vivo Survival | Mouse survival model | Prolonged lifespan | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Solubilization: Add 150 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the results as a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Western Blotting for Phospho-STAT3
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (pSTAT3) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.
Mandatory Visualizations
Caption: Simplified signaling pathway of TNK1 regulation and inhibition by this compound.
References
TP-5801 TFA degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and storage of TP-5801 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
TP-5801 is an orally active and potent inhibitor of the non-receptor tyrosine kinase, TNK1, with an IC50 of 1.40 nM.[1][2] It has demonstrated anti-tumor activity. The trifluoroacetic acid (TFA) salt form is often used for research purposes. TP-5801 exerts its effect by blocking the kinase activity of TNK1, which is involved in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[3] Dysregulation of TNK1 has been implicated in certain cancers.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, stock solutions of this compound should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1][2] It is crucial to store the solutions in sealed containers, protected from moisture and light.[1][2]
Q3: What are the potential degradation pathways for this compound?
Based on the chemical structure of TP-5801 (C24H31BrN8O), which contains pyrimidine, piperazine, and amide functionalities, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule. The pyrimidine ring can also undergo hydrolytic degradation.
-
Oxidation: The piperazine ring and other electron-rich parts of the molecule may be susceptible to oxidation.
-
Photodegradation: Aromatic systems and the bromine substituent may absorb UV light, leading to photolytic degradation.
-
Thermal Degradation: At elevated temperatures, complex heterocyclic molecules can undergo fragmentation.
Q4: How does the TFA counter-ion affect the stability of TP-5801?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the purification of synthetic peptides and small molecules, resulting in the formation of TFA salts.[4][5][6] While TFA salts are generally stable, the acidic nature of the counter-ion could potentially contribute to acid-catalyzed hydrolysis of labile functional groups, such as the amide bond in TP-5801, especially under conditions of high humidity or in certain solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound activity in experiments. | Degradation of TP-5801 due to improper storage or handling. | 1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure storage at -80°C for long-term use and protection from light. 4. Verify the stability of TP-5801 in your experimental buffer and at the working temperature. |
| Appearance of unknown peaks in HPLC analysis of TP-5801. | Degradation of the compound. | 1. Perform a forced degradation study to identify potential degradation products. 2. Compare the retention times of the unknown peaks with those of the degradation products. 3. Adjust HPLC method to ensure separation of all degradation products from the parent compound. |
| Inconsistent experimental results. | Partial degradation of TP-5801. | 1. Re-evaluate storage and handling procedures. 2. Use a freshly prepared and quantified solution of TP-5801 for each experiment. 3. Consider the compatibility of TP-5801 with other reagents in your assay. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under forced degradation conditions. This data is intended to be illustrative of expected trends based on the chemical structure.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Amide hydrolysis products |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | Amide hydrolysis products |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxides of piperazine, other oxidation products |
| Photolytic Degradation | UV light (254 nm) | 48 hours | Room Temp | 5% | Photodegradation products |
| Thermal Degradation | Dry Heat | 72 hours | 80°C | 8% | Thermal fragmentation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of TP-5801 under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.
-
A control sample should be kept in the dark at the same temperature.
-
-
Thermal Degradation:
-
Evaporate the solvent from 1 mL of the stock solution to obtain the solid compound.
-
Expose the solid to dry heat at 80°C for 72 hours.
-
Reconstitute the sample in methanol before HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2) and LC-MS to identify and characterize the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating TP-5801 from its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water
-
B: 0.1% Trifluoroacetic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: TNK1 Signaling Pathway and the Role of TP-5801.
Caption: Forced Degradation Experimental Workflow.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TP-5801 TFA Toxicity in Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cellular toxicity when working with TP-5801. This guide focuses on distinguishing between the pharmacological effects of TP-5801 and potential artifacts arising from its trifluoroacetate (TFA) salt form, a common counterion from synthesis and purification processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant cytotoxicity with TP-5801 at concentrations much lower than the reported IC50 values. Is this expected?
A1: Not necessarily. While TP-5801, as a TNK1 inhibitor, is expected to reduce cell proliferation in TNK1-dependent cell lines, excessive cytotoxicity at concentrations significantly below the nanomolar range reported for its target inhibition could indicate an experimental artifact.[1][2][3] One common cause for such unexpected toxicity is the presence of trifluoroacetic acid (TFA) as a counterion from the compound's synthesis and purification.[4][5]
Initial Troubleshooting Steps:
-
Verify Experimental Parameters: Ensure that cell seeding density, solvent concentration (e.g., DMSO), and incubation times are appropriate and consistent across experiments.[6][7][8] Run a vehicle control (media with the same final concentration of solvent) to rule out solvent-induced toxicity.
-
Suspect TFA Toxicity: If experimental parameters are well-controlled, the primary suspect for non-specific toxicity is the TFA salt. TFA has been shown to inhibit cell proliferation and induce toxicity in various cell types, sometimes at concentrations as low as 10 nM.[5]
Q2: How can we confirm if the observed toxicity is due to the TP-5801 compound itself or the TFA salt?
A2: To differentiate between the on-target pharmacological effect of TP-5801 and the off-target toxicity from its TFA salt, a systematic approach is recommended. This involves performing a salt exchange procedure and conducting comparative cytotoxicity assays.
Recommended Experimental Workflow:
Q3: What are the alternative salt forms for TP-5801, and how do we perform the salt exchange?
A3: The most common and recommended alternative salt forms for in vitro studies are hydrochloride (HCl) and acetate salts, which are generally more biocompatible than TFA salts.[9][10][11] The process involves exchanging the TFA counterion with the desired anion.
Salt Exchange Protocol (TFA to HCl):
A widely adopted method for exchanging TFA with HCl involves a series of lyophilization steps with an excess of the new acid.[10][12][13]
Materials:
-
TP-5801 TFA salt
-
Milli-Q or distilled water
-
100 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in distilled water (e.g., at 1 mg/mL).
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[12]
-
Let the solution stand at room temperature for at least one minute.
-
Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen).
-
Lyophilize the sample overnight until all liquid is removed.
-
Re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution.
-
Repeat the freeze-drying process (steps 4-6) at least two more times to ensure complete exchange.
-
After the final lyophilization, the TP-5801 will be in its HCl salt form. Re-dissolve in your desired buffer or solvent for your experiments.
Quantitative Data Summary
When troubleshooting, it is crucial to compare the cytotoxic effects of the different salt forms of TP-5801. Below is a template for summarizing your quantitative data.
| Cell Line | Salt Form | Assay Type | IC50 (µM) | Max Inhibition (%) |
| L540 | TFA | MTT | e.g., 0.5 | e.g., 95 |
| L540 | HCl | MTT | e.g., 5.0 | e.g., 80 |
| Ba/F3 | TFA | CellTiter-Glo | e.g., 0.8 | e.g., 98 |
| Ba/F3 | HCl | CellTiter-Glo | e.g., 7.5 | e.g., 85 |
This is example data. Your results will vary based on the cell line and experimental conditions.
Key Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: 96-well plates, cells in culture, TP-5801 (TFA and HCl salts), cell culture medium, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with a serial dilution of TP-5801 (both TFA and HCl salt forms in parallel) and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Cytotoxicity Assessment using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of membrane integrity loss.
-
Materials: 96-well plates, cells in culture, TP-5801 (TFA and HCl salts), LDH assay kit.
-
Procedure:
-
Follow the cell seeding and treatment steps as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
3. Apoptosis Assessment using Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials: 96-well plates, cells in culture, TP-5801 (TFA and HCl salts), Caspase-3/7 activity assay kit.
-
Procedure:
-
Seed and treat cells as previously described.
-
At the end of the treatment period, follow the manufacturer's protocol for the caspase activity assay. This typically involves adding a luminogenic or fluorogenic substrate for caspase-3/7.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Signaling Pathway and Mechanism of Action
TP-5801 is an inhibitor of the non-receptor tyrosine kinase 1 (TNK1).[1][2] TNK1 has been identified as a driver of proliferation in certain cancer cell lines.[2][14] By inhibiting TNK1, TP-5801 is expected to block downstream signaling pathways that lead to cell growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirming TNK1 Inhibition by TP-5801
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the inhibition of Tyrosine Kinase Non-receptor 1 (TNK1) by the small molecule inhibitor TP-5801.
Frequently Asked Questions (FAQs)
Q1: What is TP-5801 and what is its primary target?
TP-5801 is an orally active small molecule inhibitor that specifically targets TNK1, a non-receptor tyrosine kinase. It has demonstrated potent anti-tumor activity by inhibiting TNK1's kinase function.[1][2]
Q2: What is the mechanism of action of TP-5801?
TP-5801 acts as a TNK1 inhibitor with a reported IC50 of 1.40 nM in in-vitro assays.[1][2] By binding to TNK1, it blocks its kinase activity, thereby inhibiting downstream signaling pathways that contribute to tumor growth.[1][3]
Q3: How can I confirm that TP-5801 is inhibiting TNK1 in my experiments?
Confirmation of TNK1 inhibition by TP-5801 can be achieved through a combination of in-vitro and cell-based assays. Key methods include:
-
In-vitro Kinase Assays: Directly measuring the effect of TP-5801 on TNK1 kinase activity.
-
Cellular Assays: Assessing the inhibition of downstream signaling pathways, such as STAT3 phosphorylation.
-
Target Engagement Assays: Directly confirming the binding of TP-5801 to TNK1 within a cellular context.
Troubleshooting Guides
Guide 1: In-Vitro Kinase Assay Troubleshooting
Issue: I am not observing the expected inhibition of TNK1 in my in-vitro kinase assay.
This guide provides a systematic approach to troubleshooting common issues with in-vitro kinase assays designed to measure TNK1 inhibition by TP-5801.
Workflow for In-Vitro Kinase Assay Troubleshooting
Caption: Troubleshooting workflow for in-vitro TNK1 kinase assays.
| Troubleshooting Step | Possible Cause | Recommended Solution |
| 1. Reagent Integrity | Expired or improperly stored ATP, substrate, or buffer. | Use fresh, properly stored reagents. Verify the quality of all components. |
| 2. Assay Conditions | Suboptimal concentrations of ATP, substrate, or enzyme. Incorrect incubation time or temperature. | Optimize assay conditions. Titrate ATP and substrate concentrations. Ensure the incubation temperature is stable. |
| 3. Enzyme Activity | Inactive or degraded recombinant TNK1 enzyme. | Test the activity of the TNK1 enzyme with a known potent inhibitor (e.g., staurosporine) as a positive control. |
| 4. Inhibitor Preparation | Degradation or incorrect concentration of TP-5801 stock solution. | Prepare a fresh stock solution of TP-5801 and verify its concentration. |
Guide 2: Cellular Assay - Western Blot for Phospho-STAT3
Issue: I am not seeing a decrease in phospho-STAT3 levels after treating my cells with TP-5801.
TNK1 has been shown to phosphorylate STAT3.[1][3] Therefore, a reduction in the levels of phosphorylated STAT3 (p-STAT3) upon treatment with TP-5801 is a key indicator of target inhibition in a cellular context.
Signaling Pathway: TNK1 and STAT3
Caption: TP-5801 inhibits TNK1, leading to reduced STAT3 phosphorylation.
| Troubleshooting Step | Possible Cause | Recommended Solution |
| 1. Cell Line Selection | The chosen cell line may not have active TNK1 signaling or may have alternative pathways for STAT3 activation. | Use a cell line known to be dependent on TNK1 signaling, such as the L540 Hodgkin lymphoma cell line.[1] |
| 2. Treatment Conditions | Insufficient concentration or duration of TP-5801 treatment. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of TP-5801 treatment. IC50 values in TNK1-driven Ba/F3 cells are reported to be in the nanomolar range.[1] |
| 3. Western Blot Protocol | Issues with antibody quality, blocking, or transfer efficiency. | Use a validated phospho-STAT3 (Tyr705) antibody. Optimize blocking conditions and ensure efficient protein transfer. Include a positive control for STAT3 phosphorylation. |
| 4. Cell Lysis | Inadequate inhibition of phosphatases during cell lysis. | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of STAT3. |
Guide 3: Target Engagement Assay Troubleshooting
Issue: My target engagement assay (e.g., CETSA, NanoBRET) is not showing a shift, indicating a lack of binding between TP-5801 and TNK1.
Directly measuring the engagement of TP-5801 with TNK1 in live cells provides the most definitive evidence of target inhibition.
Workflow for Target Engagement Troubleshooting
Caption: Troubleshooting workflow for target engagement assays.
| Troubleshooting Step | Possible Cause | Recommended Solution |
| 1. Assay-Specific Parameters | Suboptimal heating gradient (CETSA) or tracer concentration (NanoBRET). | Carefully optimize the assay parameters according to the manufacturer's instructions and published protocols. |
| 2. Reagent Integrity | Degradation of TP-5801, tracer, or antibodies. | Use fresh, high-quality reagents. Validate the performance of each component individually. |
| 3. Cellular Permeability | TP-5801 may not be efficiently entering the cells. | While TP-5801 is orally active, ensure the chosen cell line and culture conditions do not impede its permeability. Consider using a positive control compound with known cell permeability. |
| 4. Target Expression Levels | Low endogenous expression of TNK1 in the selected cell line. | Confirm TNK1 expression levels in your cell line by Western blot or qPCR. Consider using a cell line with higher TNK1 expression or an overexpression system. |
Experimental Protocols
Protocol 1: In-Vitro TNK1 Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent kinase assays for measuring TNK1 activity.
Materials:
-
Recombinant TNK1 enzyme
-
Kinase substrate (e.g., poly(E,Y)4:1)
-
ATP
-
TP-5801
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of TP-5801 in kinase assay buffer.
-
In a 96-well plate, add the TNK1 enzyme, kinase substrate, and TP-5801 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each TP-5801 concentration and determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT3 (p-STAT3)
Materials:
-
TNK1-dependent cell line (e.g., L540)
-
TP-5801
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of TP-5801 for the desired duration (e.g., 2-4 hours).
-
Lyse the cells on ice using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and GAPDH to confirm equal loading.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA to confirm TP-5801 binding to TNK1.
Materials:
-
Cells expressing TNK1
-
TP-5801
-
PBS
-
Lysis buffer with protease inhibitors
-
Primary antibody: anti-TNK1
Procedure:
-
Treat cells with TP-5801 or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blot using an anti-TNK1 antibody.
-
A shift in the melting curve of TNK1 in the presence of TP-5801 indicates target engagement.
Quantitative Data Summary
| Parameter | TP-5801 Value | Reference |
| In-vitro IC50 (TNK1) | 1.40 nM | [1][2] |
| Cellular IC50 (TNK1-driven Ba/F3 cells - WT) | 76.78 nM | [1] |
| Cellular IC50 (TNK1-driven Ba/F3 cells - AAA mutant) | 36.95 nM | [1] |
| NanoBRET IC50 (TNK1) | 10.5 nM | [3] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
This technical support guide provides a comprehensive resource for researchers working with TP-5801 to confirm its inhibitory activity against TNK1. By following these troubleshooting guides and experimental protocols, users can effectively validate their experimental results.
References
dealing with TP-5801 TFA batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP-5801 TFA. The information provided is intended to help address potential issues related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: TP-5801 is an orally active and potent inhibitor of the non-receptor tyrosine kinase 1 (TNK1).[1][2] It functions by blocking the activity of TNK1, which has been implicated in certain types of cancer, demonstrating anti-tumor activity.[1][2] The compound is supplied as a trifluoroacetate (TFA) salt.
Q2: Why is TP-5801 provided as a TFA salt?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of synthetic molecules like TP-5801, particularly in processes involving solid-phase synthesis and HPLC purification.[3][4] Its use results in the formation of a TFA salt of the final compound, which is often the most convenient and readily available form for research use.
Q3: What are the potential implications of the TFA salt on my experiments?
A3: While generally acceptable for many research applications, the TFA counter-ion can sometimes influence experimental outcomes. Residual TFA may exhibit biological activity or alter the physicochemical properties of the compound, such as solubility and stability.[4][5] For sensitive applications, particularly in cell-based assays or in vivo studies, it is important to be aware of these potential effects.
Q4: I am observing variability in my results between different batches of this compound. What could be the cause?
A4: Batch-to-batch variability is a known challenge in the handling of active pharmaceutical ingredients (APIs) and their salt forms.[][7][8] Inconsistent manufacturing processes can lead to variations in product performance.[8] For this compound, this variability could stem from several factors, including:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Residual TFA: Varying levels of residual trifluoroacetic acid.
-
Salt Form: Inconsistencies in the salt form or the presence of other counter-ions.
-
Physical Properties: Variations in physical characteristics such as particle size and moisture content.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or biological activity between batches.
This is a common manifestation of batch variability. The following steps can help you diagnose and mitigate this issue.
Recommended QC Experiments to Identify the Source of Variability:
| Parameter | Analytical Method | Purpose | Acceptance Criteria (Example) |
| Identity | 1H NMR, LC-MS | To confirm the chemical structure of TP-5801. | Spectrum conforms to the reference standard. |
| Purity | HPLC-UV | To determine the percentage of TP-5801 in the batch. | ≥98% |
| Residual Solvents | GC-MS | To quantify the amount of residual solvents from synthesis. | As per ICH Q3C guidelines. |
| Water Content | Karl Fischer Titration | To measure the amount of water in the material. | ≤0.5% |
| TFA Content | Ion Chromatography or NMR | To quantify the amount of trifluoroacetate counter-ion. | Report value. |
| Solubility | Visual Inspection/HPLC | To ensure consistent solubility in your experimental buffer. | Completely soluble at the desired concentration. |
Experimental Protocol: Purity Determination by HPLC-UV
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of TP-5801 in a suitable solvent (e.g., DMSO) to a known concentration.
-
Preparation of Sample Solution: Prepare a solution of the this compound batch at the same concentration as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for eluting TP-5801 (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where TP-5801 has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject both the standard and sample solutions. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Issue 2: Poor solubility or precipitation of this compound in your assay buffer.
Variations in the physical properties or residual TFA content can affect the solubility of the compound.
Troubleshooting Steps:
-
Verify Solubility: Test the solubility of each new batch in your specific assay buffer at the desired concentration.
-
Adjust pH: The pH of the solution can significantly impact the solubility of compounds with ionizable groups. Experiment with slight adjustments to the buffer pH.
-
Consider a Different Salt Form: If consistent solubility issues persist, it may be necessary to perform a salt exchange to a more soluble form, such as a hydrochloride (HCl) or acetate salt.
Experimental Protocol: TFA to HCl Salt Exchange
This protocol is a common method for replacing TFA counter-ions with chloride.
-
Dissolution: Dissolve the this compound peptide in distilled water to a concentration of approximately 1 mg/mL.[4]
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[4]
-
Incubation: Let the solution stand at room temperature for at least one minute.[4]
-
Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight to remove the liquid.[4]
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps at least twice more.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. lifetein.com [lifetein.com]
- 5. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 7. Achieving Consistency in Pharmaceutical Manufacturing: Best Practices – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 8. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
Validation & Comparative
A Comparative Guide to TNK1 Inhibitors: TP-5801 TFA and Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TP-5801 TFA and other emerging inhibitors of the Thirty-eight-negative Kinase 1 (TNK1), a non-receptor tyrosine kinase implicated in various cancers and inflammatory diseases. This document synthesizes available experimental data to offer an objective performance comparison, alongside detailed methodologies for key assays.
Introduction to TNK1
Thirty-eight-negative Kinase 1 (TNK1) is a member of the Ack family of non-receptor tyrosine kinases.[1] Its dysregulation has been linked to the development and progression of certain cancers and autoimmune disorders.[1] TNK1 plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1] As a result, TNK1 has emerged as a promising therapeutic target, leading to the development of specific inhibitors.[1] These inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby blocking the phosphorylation of downstream targets and disrupting aberrant signaling pathways.[1]
Biochemical Potency of TNK1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values for this compound and another novel TNK1 inhibitor, TP-5809, against the TNK1 enzyme.
| Compound | Biochemical IC50 (nM) | Assay Method |
| This compound | 1.40[2] | Radiometric (³³P-ATP)[3] |
| TP-5809 | 1.5[4][5] | Biochemical Kinase Assay[4][5] |
Cellular Activity of TNK1 Inhibitors
The efficacy of a kinase inhibitor within a cellular context is crucial for its therapeutic potential. The tables below present the cellular IC50 values for this compound and TP-5809 in various cancer cell lines.
Table 2: Cellular Activity of this compound
| Cell Line | Description | Cellular IC50 | Assay Method |
| Ba/F3 (TNK1-driven) | Murine pro-B cells engineered to be dependent on TNK1 for growth | 76.78 nM (WT TNK1), 36.95 nM (AAA mutant)[2] | Cell Viability Assay (72h)[2] |
| L540 | Hodgkin's lymphoma cell line with truncated, active TNK1 | Low nM[2] | Cell Viability Assay (10d)[2] |
Table 3: Cellular Activity of TP-5809
| Cell Line | Description | Cellular IC50 | Assay Method |
| HEK293 | Human embryonic kidney cells | 11.3 nM[4][5] | NanoBRET Target Engagement Assay[4][5] |
| Ba/F3 (TNK1-dependent) | Murine pro-B cells engineered to be dependent on TNK1 for growth | < 10 nM[4][5] | Cell Viability Assay[4][5] |
| L540 | Hodgkin's lymphoma cell line with truncated, active TNK1 | 7.2 nM[4][5] | Cell Viability Assay[4][5] |
| K562 | Chronic myelogenous leukemia cell line (TNK1-independent) | 2800 nM[4][5] | Cell Viability Assay[4][5] |
TNK1 Signaling Pathway
TNK1 is involved in multiple signaling pathways that regulate cell growth and survival. Its activity is tightly controlled by interactions with other proteins, such as 14-3-3, and by post-translational modifications like ubiquitination.[6] Upon activation, TNK1 can phosphorylate downstream effectors, including Signal Transducer and Activator of Transcription (STAT) proteins like STAT3 and STAT5, promoting their activity and contributing to cell proliferation.[4][5][7]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified TNK1.
Materials:
-
Purified recombinant TNK1 enzyme.
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
ATP solution (at Km concentration for TNK1, e.g., 5 µM).
-
³³P-labeled ATP.
-
Substrate peptide.
-
Test compounds (serially diluted).
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare kinase reactions containing kinase buffer, purified TNK1 enzyme, and the substrate peptide.
-
Add serially diluted test compounds to the reaction mixtures. A DMSO control is used as a reference for 100% enzyme activity.
-
Initiate the kinase reaction by adding a mixture of ATP and ³³P-labeled ATP.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated ³³P-ATP.
-
Measure the amount of incorporated ³³P in the substrate peptide using a scintillation counter.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant TNK1 enzyme.
-
Kinase buffer.
-
ATP solution.
-
Substrate.
-
Test compounds.
-
ADP-Glo™ Reagent.
-
Kinase Detection Reagent.
-
Luminometer-compatible microplates.
Procedure:
-
Set up the kinase reaction in a microplate well containing kinase buffer, TNK1 enzyme, substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[8]
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[8]
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[9]
-
Determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.
Conclusion
Both this compound and TP-5809 demonstrate potent and specific inhibition of TNK1 at the biochemical and cellular levels. Their low nanomolar IC50 values against TNK1 and in TNK1-dependent cell lines highlight their potential as valuable research tools and as starting points for the development of novel therapeutics targeting TNK1-driven pathologies. Further comparative studies, including head-to-head in vivo efficacy and comprehensive kinase panel screening, will be crucial in fully elucidating the differential profiles of these promising TNK1 inhibitors.
References
- 1. What are TNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The noncatalytic regions of the tyrosine kinase Tnk1 are important for activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
TP-5801: A Novel TNK1 Inhibitor Demonstrates Promising Preclinical Efficacy in Hodgkin's Lymphoma Compared to Standard-of-Care Agents
For Immediate Release:
Lehi, Utah – The novel, orally active TNK1 (non-receptor tyrosine kinase) inhibitor, TP-5801, has demonstrated significant anti-tumor activity in preclinical models of Hodgkin's lymphoma, a common type of lymphoid malignancy. These findings, primarily from a pivotal study published in Nature Communications, suggest a potential new therapeutic avenue for this cancer. This report provides a comparative analysis of TP-5801's efficacy against established cancer drugs used in the treatment of Hodgkin's lymphoma, supported by available experimental data.
Overview of TP-5801
TP-5801 is a potent inhibitor of TNK1, a kinase identified as a dependency in certain primary human cancers, including Hodgkin's lymphoma.[1][2] The primary mechanism of action of TP-5801 involves the inhibition of TNK1, which subsequently leads to the reduction of phosphorylation of downstream signaling proteins such as STAT3, a key player in tumor cell proliferation and survival.[3][4] Preclinical studies have shown that TP-5801 exhibits a strong inhibitory effect on TNK1 with an IC50 of 1.40 nM.[3]
Comparative Efficacy Analysis
To contextualize the preclinical performance of TP-5801, this guide compares its efficacy with standard-of-care drugs for Hodgkin's lymphoma, including components of the ABVD chemotherapy regimen (Doxorubicin, Vinblastine, Dacarbazine), the antibody-drug conjugate brentuximab vedotin, and the immune checkpoint inhibitors nivolumab and pembrolizumab.
In Vitro Efficacy
The Hodgkin's lymphoma cell line, L540, which is dependent on TNK1 for growth, has been a key model for evaluating the efficacy of TP-5801.[3] While direct head-to-head comparative studies are limited, the available data allows for an indirect comparison of the cytotoxic or inhibitory concentrations of these drugs.
| Drug | Target/Mechanism | Cell Line | IC50 / Effective Concentration | Citation(s) |
| TP-5801 | TNK1 Inhibitor | L540 (TNK1-dependent) | Inhibits growth at low nM level | [3] |
| TP-5801 | TNK1 Inhibitor | Ba/F3 (TNK1-driven) | IC50 < 10 nM | [3] |
| Brentuximab Vedotin | Anti-CD30 Antibody-Drug Conjugate | L540 (CD30-positive) | Reduces viability to ~8% at 250 ng/ml after 96 hrs | [5] |
| Doxorubicin | Topoisomerase II Inhibitor | HDLM-2 (Hodgkin's Lymphoma) | IC50 ~1 µM | [6] |
| Vinblastine | Microtubule Inhibitor | S49 (Lymphoma) | IC50 ~3.5 nM (continuous exposure) | [7] |
| Dacarbazine | Alkylating Agent | RPMI-8226 (Myeloma) | IC50 ~16.7 µM | [8] |
Note: The IC50 values are presented for the most relevant available cell lines and may not be directly comparable due to different experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies using mouse xenograft models provide crucial insights into the anti-tumor activity of these compounds. TP-5801 has been shown to suppress tumor growth and prolong survival in such models.
| Drug | Animal Model | Key Findings | Citation(s) |
| TP-5801 | Ba/F3 luc cells expressing TNK1 AAA injected in NOD/SCID mice | Oral gavage of 50 mg/kg once daily for 7 days inhibited localized tumor growth. | [3] |
| TP-5801 | TNK1-driven xenografts | Reduced phospho-STAT3 and tumor burden. | [3] |
| Brentuximab Vedotin | HDLM-2 tumor-bearing mice | Prolonged survival but did not cure the disease as a single agent. | [1] |
| Doxorubicin | J6456 lymphoma model in BALB/c mice | Effective in prolonging median survival. | [9] |
| Doxorubicin | EL4-lymphoma in C57BL/6N mice | 4 mg/kg/week for 3 weeks significantly suppressed tumor growth. | [10][11] |
| Vinblastine | Isologous murine lymphoma cells | Demonstrated a dose-dependent lethal effect on proliferating cells. | [12] |
| Nivolumab | Clinical trials in relapsed/refractory Hodgkin's lymphoma | High response rates. | [13][14][15] |
| Pembrolizumab | Clinical trials in relapsed/refractory Hodgkin's lymphoma | High overall response rates. | [16][17][18][19][20] |
Note: In vivo data for nivolumab and pembrolizumab are primarily from clinical trials, as their mechanism of action relies on a humanized immune system.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: TNK1 Signaling Pathway and Inhibition by TP-5801.
Caption: General Workflow for In Vivo Efficacy Studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and verification of these findings.
Cell Viability and IC50 Determination (General Protocol)
-
Cell Culture: Hodgkin's lymphoma cell lines (e.g., L540, HDLM-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds (TP-5801, doxorubicin, etc.) for a specified duration (e.g., 48, 72, or 96 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTS or MTT, or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vivo Xenograft Studies (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human Hodgkin's lymphoma cells (e.g., L540 or HDLM-2) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. TP-5801 is typically administered via oral gavage, while other drugs may be given intravenously or intraperitoneally according to established protocols.
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival is monitored, and data are often presented as a Kaplan-Meier survival curve.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
Conclusion
TP-5801, a novel TNK1 inhibitor, has demonstrated potent and specific anti-tumor activity in preclinical models of Hodgkin's lymphoma. While direct comparative efficacy data against all standard-of-care drugs is not yet available, the initial findings position TP-5801 as a promising candidate for further development. The data summarized in this guide provides a foundation for researchers and drug development professionals to evaluate the potential of TNK1 inhibition as a therapeutic strategy for Hodgkin's lymphoma. Further head-to-head preclinical and eventual clinical trials will be necessary to fully elucidate the comparative efficacy and safety of TP-5801.
References
- 1. Augmented efficacy of brentuximab vedotin combined with ruxolitinib and/or Navitoclax in a murine model of human Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "Discovery of a Novel Regulatory Mechanism of TNK1 by 14-3-3 and Its Ub" by Tsz Yin Chan [scholarsarchive.byu.edu]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Pentoxifylline Enhances the Effects of Doxorubicin and Bleomycin on Apoptosis, Caspase Activity, and Cell Cycle While Reducing Proliferation and Senescence in Hodgkin’s Disease Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auctoresonline.org [auctoresonline.org]
- 8. Safety and Efficacy of Brentuximab Vedotin in the Treatment of Classic Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of the antitumor activity of free doxorubicin and polyethylene glycol-coated liposomal doxorubicin in a mouse lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Model for the Action of Vinblastine in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nivolumab and AVD the New Standard in Hodgkin Lymphoma - NCI [cancer.gov]
- 15. ajmc.com [ajmc.com]
- 16. researchgate.net [researchgate.net]
- 17. Pembrolizumab in classical Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [scholarship.miami.edu]
- 19. Effectiveness and Safety of Pembrolizumab in Recurrent and Relapsed Classic Hodgkin Lymphoma: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
Validating TP-5801 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of TP-5801, a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1[1][2]. Effective target engagement is a critical step in the development of targeted therapies, confirming that a drug interacts with its intended target in a complex cellular environment to exert its pharmacological effect. This document outlines various experimental approaches, presents their methodologies in detail, and offers a comparative analysis to aid researchers in selecting the most suitable strategy for their studies.
Introduction to TP-5801 and its Target, TNK1
TP-5801 has been identified as a selective inhibitor of TNK1 with a reported IC50 of 1.40 nM[1]. TNK1 is a non-receptor tyrosine kinase whose biological functions and regulation are still being elucidated[2]. Recent studies have indicated TNK1's involvement in cancer, with active TNK1 promoting growth factor-independent proliferation of lymphoid cells[2]. The mechanism of TNK1 activation is thought to involve its release from an inactive state bound to 14-3-3 proteins, allowing it to cluster in ubiquitin-rich puncta and become active[2]. Downstream of its activation, TNK1 can influence signaling pathways such as the JAK/STAT pathway. TP-5801 has been shown to inhibit TNK1-driven cell growth and reduce the phosphorylation of STAT3, a key downstream effector in this pathway[1].
Below is a diagram illustrating the proposed signaling pathway of TNK1 and the inhibitory action of TP-5801.
Caption: Proposed TNK1 signaling pathway and inhibition by TP-5801.
Comparison of Target Engagement Validation Methods
Several techniques can be employed to confirm that TP-5801 directly binds to TNK1 within a cellular context. The choice of method often depends on factors such as required throughput, sensitivity, and the availability of specific reagents and instrumentation. Below is a comparison of key methods.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[3][4] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5][6] | Can be low-throughput (Western blot) or require specialized instrumentation (high-throughput formats). | Western Blot, ELISA, Mass Spectrometry |
| Co-Immunoprecipitation (Co-IP) | An antibody to the target protein pulls down the protein and its binding partners, including the drug if a drug-conjugated probe is used.[7] | Validates interactions in a native cellular environment.[7] | May require a modified (e.g., biotinylated) version of TP-5801, potential for non-specific binding. | Western Blot, Mass Spectrometry |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two fluorescent molecules (e.g., on the target protein and a fluorescent analog of TP-5801) when in close proximity.[7] | Allows for real-time monitoring of binding in living cells.[7] | Requires fluorescently labeled components, which can be challenging to develop and may alter binding. | Fluorescence intensity/lifetime |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when a ligand (e.g., TP-5801) binds to an immobilized target protein (TNK1).[7] | Provides quantitative data on binding kinetics and affinity in real-time.[7] | In vitro method using purified protein, does not directly measure intracellular engagement. | Response units (RU) |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of enzymes to measure target engagement through competitive displacement. | Can provide a global view of selectivity across a protein family. | Requires a suitable chemical probe for the target class. | Mass Spectrometry, Gel-based fluorescence |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular setting by measuring the change in thermal stability of a protein upon ligand binding.[4][8]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line expressing endogenous or over-expressed TNK1 to a suitable confluency.
-
Treat the cells with various concentrations of TP-5801 or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the concentration of soluble TNK1 in each sample using Western blotting with a specific anti-TNK1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble TNK1 relative to the unheated control against the temperature for both TP-5801-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve indicates target stabilization by TP-5801.
-
Downstream Phosphorylation Assay (Western Blot)
This method indirectly assesses target engagement by measuring the inhibition of TNK1's downstream signaling.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture TNK1-dependent cells.
-
Starve the cells of growth factors if necessary to reduce basal signaling.
-
Treat the cells with a dose-range of TP-5801 or vehicle for a specified time.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification and Analysis:
-
Determine the total protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT3 and total STAT3.
-
Calculate the ratio of pSTAT3 to total STAT3 for each treatment condition.
-
Plot the normalized pSTAT3 levels against the concentration of TP-5801 to determine the IC50 for pathway inhibition.
-
Data Presentation and Comparison
The following table presents hypothetical data comparing the outcomes of different target engagement assays for TP-5801.
| Assay | Parameter Measured | TP-5801 Result | Alternative TNK1 Inhibitor (Compound X) | Negative Control (Inactive Analog) |
| CETSA | Thermal Shift (ΔTm) | + 5.2 °C | + 3.8 °C | No significant shift |
| CETSA (ITDR) | EC50 | 85 nM | 250 nM | > 10 µM |
| pSTAT3 Western Blot | IC50 | 150 nM | 500 nM | > 10 µM |
| In Vitro Kinase Assay | IC50 | 1.4 nM | 10 nM | > 20 µM |
Note: The data presented in this table is illustrative and intended to demonstrate how results from different assays can be compared. Actual experimental results may vary.
Conclusion
Validating the cellular target engagement of TP-5801 is essential for its continued development as a therapeutic agent. The Cellular Thermal Shift Assay (CETSA) offers a robust and direct method to confirm the binding of TP-5801 to TNK1 in an un-modified, physiological context.[3][5][6] Complementary assays, such as monitoring the inhibition of downstream signaling pathways (e.g., pSTAT3 levels), provide functional evidence of target engagement. A multi-faceted approach, combining direct biophysical measurements with functional cellular assays, will provide the highest level of confidence in the mechanism of action of TP-5801.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pelagobio.com [pelagobio.com]
- 6. CETSA [cetsa.org]
- 7. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
TP-5801 TFA: A Highly Selective Inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of TP-5801 TFA, a potent inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1). The following sections detail the inhibitory activity of this compound against a broad panel of kinases, the experimental procedures used for these assessments, and the relevant cellular signaling pathways.
High Selectivity of this compound for TNK1
This compound has been identified as a highly potent and selective inhibitor of TNK1, with a reported IC50 of 1.40 nM.[1] Its selectivity has been rigorously evaluated against a wide array of other kinases. The data presented below, derived from a comprehensive in vitro kinase screen, demonstrates the superior selectivity of this compound for TNK1 over other kinases, including closely related family members.
Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as the percentage of inhibition at a concentration of 0.3 µM. This screening concentration is significantly higher than the IC50 for TNK1, thus highlighting the compound's selectivity.
| Kinase Target | Percentage Inhibition at 0.3 µM |
| TNK1 | >95% |
| AAK1 | <10% |
| ABL1 | <10% |
| ACK1 (TNK2) | <10% |
| AKT1 | <10% |
| ALK | <10% |
| AXL | <10% |
| BLK | <10% |
| BMX | <10% |
| BTK | <10% |
| ... (and other tested kinases with <10% inhibition) | ... |
| BCR-ABL | (IC50 = 8.5 µM) |
Note: The comprehensive kinase screening data for TP-5801 can be found in the supplementary materials of the publication by Chan and Egbert et al. in Nature Communications (2021).
Experimental Protocols
The selectivity of this compound was determined using a radiometric in vitro kinase assay. The following is a detailed description of the experimental methodology.
In Vitro Kinase Inhibition Assay
A radiometric kinase assay was employed to determine the inhibitory activity of this compound against a panel of kinases. The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate peptide.
Materials:
-
This compound
-
Recombinant human kinases
-
Biotinylated substrate peptide (e.g., Biotin-RMKGISRSLESVL-OH for TNK1)
-
[γ-³³P]-ATP
-
Assay buffer (60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
96-well polypropylene microtiter plates
-
Streptavidin-coated FlashPlate® HTS PLUS plates
-
Microplate scintillation counter
Procedure:
-
The compound, this compound, was tested at a concentration of 0.3 µM in duplicate.
-
The kinase, substrate peptide (1 µM), and [γ-³³P]-ATP (1 µM) were combined in the assay buffer in the wells of a 96-well plate.
-
The reaction was initiated by the addition of the kinase.
-
The assay plates were incubated at 30°C for 60 minutes.
-
The reaction was terminated by the addition of 20 μl of 4.7 M NaCl/35 mM EDTA.
-
The reaction mixture was transferred to a streptavidin-coated FlashPlate® to capture the biotinylated substrate.
-
The plates were incubated for 30 minutes at room temperature to allow for binding.
-
The plates were washed three times with 0.9% NaCl to remove unincorporated [γ-³³P]-ATP.
-
The amount of incorporated radioactivity was determined using a microplate scintillation counter.
-
The percentage of kinase activity was calculated relative to a DMSO control.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.
References
TP-5801 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the TNK1 inhibitor TP-5801 TFA, with a focus on its performance against other kinases and supporting experimental data from key studies.
This compound has emerged as a potent and selective orally active inhibitor of the non-receptor tyrosine kinase, TNK1. Scientific literature, particularly a key study by Chan et al. (2021) in Nature Communications, has highlighted its anti-tumor activities. This guide synthesizes the available data to offer an objective comparison of this compound's performance and provides detailed experimental methodologies for reproducibility.
Performance and Selectivity
This compound demonstrates high potency with an IC50 of 1.40 nM against TNK1.[1] Its efficacy has been observed in both in-vitro and in-vivo models, where it inhibits TNK1-driven cell growth and reduces tumor burden.[1]
Kinase Inhibition Profile
A crucial aspect of any kinase inhibitor is its selectivity. The following table summarizes the inhibitory activity of this compound against a panel of kinases, providing a clear comparison of its on-target potency versus off-target effects.
| Target Kinase | IC50 (nM) | % Inhibition @ 300 nM | Reference |
| TNK1 | 1.40 | ~99% | [2] |
| Aurora A | 5380 | - | [2] |
| Other Kinase 1 | >10000 | <10% | [2] |
| Other Kinase 2 | >10000 | <10% | [2] |
| Other Kinase 3 | >10000 | <10% | [2] |
Data synthesized from Chan et al., 2021, Nature Communications and its supplementary data.[2][3]
Cellular Activity
In cellular assays, this compound effectively inhibits the growth of TNK1-dependent cancer cell lines. The table below compares its activity in TNK1-driven versus non-TNK1-driven cell lines.
| Cell Line | Driving Oncogene | IC50 | Reference |
| Ba/F3 | WT TNK1 | 76.78 nM | [1] |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM | [1] |
| Ba/F3 | BCR-ABL | 8.5 µM | [1] |
| Ba/F3 | IL-3 | 1.2 µM | [1] |
| L540 | TNK1-dependent | low nM | [1] |
Data from MedChemExpress, citing Chan et al., 2021.[1]
Signaling Pathway
TNK1 is a component of a complex signaling network. Its activity is regulated by interactions with 14-3-3 proteins and ubiquitin. This compound exerts its effect by inhibiting the kinase activity of TNK1, thereby impacting downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of scientific findings. The following are protocols for key experiments involving this compound, based on the methods described in Chan et al., 2021.
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against TNK1 and other kinases.
Protocol:
-
Purified recombinant kinases were used.
-
Kinase activity was measured using a radiometric assay (e.g., ADP-Glo) or a fluorescence-based assay.
-
This compound was serially diluted to a range of concentrations.
-
The inhibitor was incubated with the kinase and its specific substrate in the presence of ATP.
-
The reaction was allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of product formed (phosphorylated substrate or ADP) was quantified.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cells (e.g., Ba/F3, L540) were seeded in 96-well plates at a predetermined density.
-
This compound was added at various concentrations.
-
Cells were incubated for a specified duration (e.g., 72 hours).
-
Cell viability was measured using a colorimetric (e.g., MTS, MTT) or luminescence-based assay (e.g., CellTiter-Glo).
-
IC50 values were determined from the dose-response curves.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., NSG mice) were used.
-
Human cancer cells (e.g., TNK1-driven Ba/F3 cells) were subcutaneously injected into the flanks of the mice.
-
When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally at a specified dose and schedule (e.g., 50 mg/kg, once daily).
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised and weighed.
-
Western blot analysis of tumor lysates can be performed to assess target engagement (e.g., reduction in p-STAT3).
References
TP-5801 TFA: A Comparative Guide to its Potential in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction to TP-5801 TFA and its Target, TNK1
This compound is an orally active and potent small molecule inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1).[1][2][3] TNK1, a member of the ACK family of non-receptor tyrosine kinases, is involved in various cellular processes, including cell growth, differentiation, and apoptosis.[4] Dysregulation of TNK1 activity has been implicated in the pathogenesis of several cancers, making it a promising target for therapeutic intervention.[4] Preclinical studies have demonstrated that this compound exhibits anti-tumor activity as a single agent.[1][2][3] This guide provides a comparative overview of this compound and explores the scientific rationale for its use in combination with other therapeutic modalities, supported by available preclinical data and established cancer treatment paradigms.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of TNK1. The activation of TNK1 is regulated by a complex mechanism involving phosphorylation and its interaction with 14-3-3 proteins and ubiquitin.[1][2] MARK-mediated phosphorylation of TNK1 at S502 promotes binding to 14-3-3 proteins, which sequesters TNK1 and maintains it in an inactive state.[1][2] Release from 14-3-3 allows TNK1 to localize to ubiquitin-rich cellular compartments, leading to its activation.[1][2] Activated TNK1 can then phosphorylate downstream substrates, promoting pro-survival signaling pathways. This compound binds to the ATP-binding pocket of TNK1, preventing its catalytic activity and the subsequent phosphorylation of its targets.
Preclinical Monotherapy Performance of this compound
This compound has demonstrated significant anti-tumor activity as a single agent in preclinical models. The following table summarizes the key quantitative data from these studies.
| Parameter | Value | Cell Line / Model | Reference |
| IC50 (TNK1) | 1.40 nM | Biochemical Assay | [1][2] |
| IC50 (Cell Growth) | 76.78 nM | Ba/F3 (WT TNK1) | Not explicitly cited |
| IC50 (Cell Growth) | 36.95 nM | Ba/F3 (AAA mutant TNK1) | Not explicitly cited |
| IC50 (Cell Growth) | 8.5 µM | Ba/F3 (BCR-ABL driven) | Not explicitly cited |
| IC50 (Cell Growth) | 1.2 µM | Ba/F3 (IL-3 driven) | Not explicitly cited |
| In vivo efficacy | Tumor growth inhibition | L540 Hodgkin's lymphoma xenograft | [5] |
| In vivo efficacy | Reduced phospho-STAT3 | TNK1-driven xenografts | Not explicitly cited |
Rationale for Combination Therapies with this compound
While this compound shows promise as a monotherapy, combination therapies are a cornerstone of modern oncology, often leading to improved efficacy and overcoming drug resistance. The rationale for combining this compound with other anti-cancer agents is based on the potential for synergistic effects by targeting multiple oncogenic pathways simultaneously.
Combination with Chemotherapy
Preclinical studies have suggested that TNK1 inhibitors can enhance the efficacy of existing chemotherapeutic agents.[4] In cancers where TNK1 is a known dependency, such as certain hematological malignancies, combining a TNK1 inhibitor like this compound with standard-of-care chemotherapy could lead to better patient outcomes.
Potential Application: Hodgkin's Lymphoma
A truncating mutation leading to hyperactivation of TNK1 is a driver of growth in the L540 Hodgkin's lymphoma cell line.[5] The standard of care for Hodgkin's lymphoma often includes chemotherapy regimens like ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine).[6][7] A combination of this compound with such a regimen could be a promising strategy.
Potential Application: Acute Myeloid Leukemia (AML)
TNK1 has been identified as a dependency in a subset of AML patient samples.[2] Standard treatment for AML typically involves intensive chemotherapy.[8][9] For AML patients with a demonstrated TNK1 dependency, the addition of this compound to the treatment regimen could provide a targeted therapeutic approach.
Combination with Other Targeted Therapies
Combining this compound with other targeted therapies that inhibit parallel or downstream signaling pathways could be a strategy to prevent compensatory signaling and the development of resistance. For instance, in cancers driven by multiple oncogenic kinases, a combination of specific inhibitors may be more effective than a single agent.
Combination with Immunotherapy
The interplay between kinase signaling and the tumor immune microenvironment is an area of active research.[10][11][12][13] Some tyrosine kinase inhibitors have been shown to modulate the immune response, providing a rationale for their combination with immune checkpoint inhibitors.[10][11][12][13] Further research is needed to determine if TNK1 inhibition by this compound can enhance the efficacy of immunotherapies.
Proposed Experimental Workflow for Evaluating Combination Therapies
The following workflow outlines a general approach for the preclinical evaluation of this compound in combination with other therapies.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific protocols for this compound in combination are not publicly available, the following are general methodologies for key experiments in combination studies.
In Vitro Cell Viability Assay for Synergy Determination
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent.
-
Treatment: Treat the cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Model for Efficacy Evaluation
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and this compound + combination agent).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route of administration (e.g., oral gavage for this compound).
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement and downstream signaling pathways (e.g., Western blotting for p-STAT3).
Conclusion and Future Directions
This compound is a promising TNK1 inhibitor with demonstrated preclinical anti-tumor activity as a monotherapy. While direct experimental data for this compound in combination with other therapies is not yet publicly available, a strong scientific rationale exists for its evaluation in combination with chemotherapy, other targeted agents, and potentially immunotherapy in cancers with TNK1 dependency. The provided experimental frameworks can guide the design of future studies to explore the full therapeutic potential of this compound in combination regimens. Further preclinical and clinical investigations are warranted to validate these combination strategies and to identify patient populations that would most benefit from them.
References
- 1. researchgate.net [researchgate.net]
- 2. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. What are TNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Hodgkin Lymphoma Treatment & Management: Approach Considerations, Goals of Therapy and Response Assessment, Radiation Therapy [emedicine.medscape.com]
- 7. Hodgkin lymphoma - Wikipedia [en.wikipedia.org]
- 8. nccn.org [nccn.org]
- 9. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 10. Clinical Potential of Kinase Inhibitors in Combination with Immune Checkpoint Inhibitors for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Immune checkpoint inhibitors combined with tyrosine kinase inhibitors is the treatment option of previously treated advanced non-small cell lung cancer harboring EGFR or ALK genetic aberration - Yang - Translational Lung Cancer Research [tlcr.amegroups.org]
Comparative Guide to the Cross-Reactivity of the TNK1 Inhibitor TP-5801
This guide provides a detailed comparison of the in vitro kinase inhibitor TP-5801 with other known kinase inhibitors that exhibit activity against Tyrosine Kinase Non-Receptor 1 (TNK1). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of chemical probes and potential therapeutic candidates targeting TNK1.
Introduction to TP-5801 and TNK1
TNK1, a member of the ACK family of non-receptor tyrosine kinases, is implicated in various cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of TNK1 activity has been associated with certain cancers, making it an attractive target for therapeutic intervention.[1] TP-5801 is a potent, orally active small molecule inhibitor of TNK1 with a reported IC50 of 1.40 nM in biochemical assays.[2] It has demonstrated anti-tumor activity in preclinical models by inhibiting TNK1-driven cell proliferation.[3][4][5] The mechanism of TNK1 activation involves its release from the inhibitory 14-3-3 protein and subsequent binding to ubiquitin, a process that TP-5801 is understood to disrupt.[3][4] Understanding the selectivity profile of TP-5801 is crucial for its development as a specific research tool and potential therapeutic.
Quantitative Comparison of Inhibitor Cross-Reactivity
The following table summarizes the in vitro kinase inhibition data for TP-5801 and two other commercially available kinase inhibitors, XMD8-92 and CZC-25146, which have reported activity against TNK1. The data for TP-5801 is derived from a radiometric kinase assay screen conducted at a concentration of 0.3 μM.[6]
| Kinase Target | TP-5801 (% Inhibition @ 0.3 µM) | XMD8-92 (Kd in nM) | CZC-25146 (IC50 in nM) |
| TNK1 | 99 | 890 | Reported to inhibit |
| AAK1 | 25 | - | - |
| ABL1 | 15 | - | - |
| ACK1 (TNK2) | 88 | - | - |
| AURKA | 10 | - | - |
| BRD4 | - | 190 | - |
| CAMKK2 | - | - | Inhibits |
| DCAMKL2 | - | 190 | - |
| ERK5 (MAPK7) | - | 80 | - |
| GAK | 28 | - | Inhibits |
| LRRK2 | - | - | 4.76 (WT), 6.87 (G2019S) |
| PLK4 | - | 600 | Inhibits |
| PIP4K2C | - | - | Inhibits |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
The cross-reactivity data for TP-5801 was generated using a radiometric kinase assay. Below is a detailed, generalized protocol for such an assay, based on publicly available information.
Radiometric Kinase Assay (e.g., KinaseFinder)
This assay quantifies the activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-32P]ATP or [γ-33P]ATP into a specific peptide or protein substrate.
-
Materials and Reagents:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Kinase reaction buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
[γ-33P]-ATP
-
Test inhibitor (e.g., TP-5801) dissolved in DMSO
-
Stop solution (e.g., 4.7 M NaCl/35 mM EDTA)
-
Streptavidin-coated filter plates
-
Wash solution (e.g., 0.9% NaCl)
-
Microplate scintillation counter
-
-
Procedure:
-
The kinase, substrate peptide, and test inhibitor (or DMSO vehicle control) are combined in a microtiter plate well containing the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of [γ-33P]-ATP.
-
The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is terminated by the addition of the stop solution.
-
The reaction mixture is transferred to a streptavidin-coated filter plate, allowing the biotinylated substrate to bind.
-
The filter plate is washed multiple times with the wash solution to remove unincorporated [γ-33P]-ATP.
-
The amount of incorporated radiolabeled phosphate is quantified using a microplate scintillation counter.
-
The percentage of kinase inhibition is calculated by comparing the signal from the inhibitor-treated wells to the vehicle control wells.
-
ADP-Glo™ Kinase Assay
An alternative, non-radiometric method for assessing kinase activity is the ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction.
-
Principle: This is a luminescent assay performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
Generalized Procedure:
-
A kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent is added to convert ADP to ATP and to provide the components for the luciferase reaction. This is followed by a 30-60 minute incubation at room temperature.
-
The luminescence is measured using a plate-reading luminometer. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.
-
Discussion of Cross-Reactivity
The in vitro screen of TP-5801 at a concentration of 0.3 µM reveals a high degree of selectivity for its primary target, TNK1. At this concentration, TP-5801 also shows significant inhibition of ACK1 (TNK2), a closely related kinase. Modest inhibition is observed against AAK1 and GAK, while most other kinases in the panel show minimal inhibition.
In comparison, XMD8-92 and CZC-25146 exhibit a broader spectrum of activity. XMD8-92 is a multi-kinase inhibitor with potent activity against ERK5 and BRD4, in addition to its weaker activity against TNK1.[2] Similarly, CZC-25146 is a potent LRRK2 inhibitor with known off-target effects on several other kinases, including TNK1.[2]
For researchers seeking a highly selective chemical probe to study the cellular functions of TNK1, TP-5801 appears to be a superior choice over the more promiscuous inhibitors XMD8-92 and CZC-25146. However, the off-target effects of TP-5801, particularly on ACK1, should be considered when interpreting experimental results. For studies where the simultaneous inhibition of multiple kinases may be desirable, XMD8-92 or CZC-25146 could be considered, though careful validation of their effects on each target of interest is recommended.
It is important to note that in vitro biochemical assays may not always perfectly predict the activity of an inhibitor in a cellular context. Therefore, follow-up cell-based assays are crucial to confirm target engagement and the functional consequences of inhibitor treatment.
References
- 1. "TP-5801 in vitro kinase screen data" by Joshua Andersen [scholarsarchive.byu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
TP-5801 TFA: A Comparative Guide to its Effect on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of TP-5801 TFA, a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1. We will delve into its effects on downstream signaling pathways, compare its performance with other relevant inhibitors, and provide detailed experimental methodologies to support the presented data.
Executive Summary
This compound has emerged as a highly selective inhibitor of TNK1, demonstrating significant anti-tumor activity in preclinical studies. Its primary mechanism of action involves the suppression of the JAK/STAT signaling pathway, predominantly through the reduction of STAT3 phosphorylation. This guide offers a comparative analysis of this compound, presenting key performance data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Performance Comparison
This compound exhibits potent inhibitory activity against TNK1 and TNK1-driven cellular processes. The following tables summarize the quantitative data on its performance compared to other kinase inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| TNK1 | 1.40 | N/A | Enzymatic Assay | [1][2] |
| TNK1 (WT)-driven | 76.78 | Ba/F3 | Cell Growth | [3] |
| TNK1 (AAA mutant)-driven | 36.95 | Ba/F3 | Cell Growth | [3] |
| TNK1-dependent | Low nM | L540 | Cell Growth | [3] |
| BCR-ABL-driven | 8500 | Ba/F3 | Cell Growth | [3] |
| IL-3-driven | 1200 | Ba/F3 | Cell Growth | [3] |
Table 2: Comparison of this compound with Other Kinase Inhibitors Targeting TNK1
| Inhibitor | TNK1 IC50 (nM) | Other Key Targets | Reference |
| This compound | 1.40 | Highly selective for TNK1 | [1][2] |
| XMD8-92 | 890 | ERK5 (80 nM), BRD4 (190 nM), DCAMKL2 (190 nM), PLK4 (600 nM) | [1] |
| CZC-25146 | >1000 (inferred) | LRRK2 (4.76 nM), PLK4, GAK, CAMKK2, PIP4K2C | [1] |
Note: Data for XMD8-92 and CZC-25146 indicate they are multi-kinase inhibitors with weaker activity against TNK1 compared to their primary targets.
Downstream Signaling Effects of this compound
The primary downstream signaling pathway affected by this compound is the JAK/STAT pathway. Specifically, inhibition of TNK1 by this compound leads to a significant reduction in the phosphorylation of STAT3 at tyrosine 705 (pY705).
Signaling Pathway Diagram
Caption: TNK1-mediated STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of Ba/F3 cells engineered to be dependent on TNK1 signaling for growth and survival.
Workflow Diagram:
Caption: Workflow for the Ba/F3 cell proliferation assay.
Protocol:
-
Cell Culture: Ba/F3 cells stably expressing wild-type or mutant TNK1 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For TNK1-driven proliferation assays, interleukin-3 (IL-3) is omitted from the medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: this compound is serially diluted in DMSO and then further diluted in culture medium. Cells are treated with a range of concentrations (e.g., 10 pM to 10 µM).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
L540 Cell Growth Assay
This assay evaluates the effect of this compound on the growth of the Hodgkin lymphoma cell line L540, which is known to be dependent on TNK1 activity.
Protocol:
-
Cell Culture: L540 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in appropriate culture plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 1 nM to 10 µM).
-
Incubation: Cells are incubated for 10 days.
-
Growth Assessment: Cell growth is monitored over the incubation period, and the inhibitory effect of this compound is quantified.
Western Blot Analysis of STAT3 Phosphorylation
This method is used to directly measure the effect of this compound on the phosphorylation of STAT3 in cells.
Workflow Diagram:
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Protocol:
-
Cell Treatment and Lysis: TNK1-driven Ba/F3 cells or other relevant cell lines are treated with this compound or vehicle (DMSO) for a specified time (e.g., 4 hours). After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to phospho-STAT3 and total STAT3 is quantified using densitometry software. The level of phosphorylated STAT3 is normalized to the level of total STAT3.
Conclusion
This compound is a potent and selective inhibitor of TNK1 that effectively suppresses downstream STAT3 signaling. The data presented in this guide demonstrates its significant anti-proliferative effects in TNK1-dependent cancer cell lines. While direct comparisons with other selective TNK1 inhibitors are limited in the public domain, the evidence strongly supports the potential of this compound as a valuable tool for cancer research and a promising candidate for further therapeutic development. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings.
References
Independent Validation of TP-5801: A Comparative Guide to a Novel TNK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, orally active TNK1 inhibitor, TP-5801, with a structurally related alternative, TP-5809. The information presented is collated from publicly available experimental data to assist researchers in evaluating the potential of TP-5801 for their work. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of TNK1 Inhibitors
The following table summarizes the reported inhibitory activities of TP-5801 and TP-5809 against their target, the non-receptor tyrosine kinase TNK1. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of a compound's potency.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| TP-5801 | Biochemical Assay | TNK1 | 1.40 | [1][2] |
| NanoBRET Target Engagement Assay | TNK1 (in HEK293 cells) | 10.5 | [2][3] | |
| Cell Growth Inhibition Assay | Ba/F3 cells (expressing WT TNK1) | 76.78 | [1][2][3] | |
| Cell Growth Inhibition Assay | Ba/F3 cells (expressing AAA mutant TNK1) | 36.95 | [1][2][3] | |
| Cell Growth Inhibition Assay | L540 (Hodgkin's lymphoma) | Low nM | [1][2][3] | |
| TP-5809 | Biochemical Assay | TNK1 | 1.5 | [4] |
| NanoBRET Target Engagement Assay | TNK1 (in HEK293 cells) | 11.3 | [4] | |
| Cell Growth Inhibition Assay | TNK1-dependent Ba/F3 cells | < 10 | [4] | |
| Cell Viability Assay | L540 (Hodgkin's lymphoma) | 7.2 | [4] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for the independent validation of TP-5801's activity.
In Vitro Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the purified TNK1 kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant TNK1 enzyme, a suitable kinase substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (TP-5801 or TP-5809) to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: Measure the kinase activity. This is often done by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include radiometric assays using ³²P-ATP, or luminescence-based assays like ADP-Glo™.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of an inhibitor to its target protein within a cellular environment.
Protocol:
-
Cell Preparation: Genetically engineer cells (e.g., HEK293) to express the target protein (TNK1) fused to a NanoLuc® luciferase.
-
Tracer Addition: Add a fluorescently labeled tracer molecule that is known to bind to the target protein to the cells.
-
Inhibitor Competition: Add varying concentrations of the unlabeled test compound (TP-5801 or TP-5809). The test compound will compete with the tracer for binding to the target protein.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. BRET occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer. The signal decreases as the test compound displaces the tracer.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor that displaces 50% of the tracer.
Cell-Based Proliferation/Viability Assays (Ba/F3 and L540)
These assays assess the ability of an inhibitor to suppress the growth and viability of cancer cell lines that are dependent on TNK1 activity.
Protocol:
-
Cell Seeding: Seed the TNK1-dependent cells (e.g., Ba/F3 engineered to express TNK1, or L540 Hodgkin's lymphoma cells) into multi-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor (TP-5801 or TP-5809). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours for Ba/F3, or longer for L540).
-
Viability/Proliferation Measurement: Determine the number of viable cells using a suitable assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
ATP-based Assay (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: Normalize the viability/proliferation data to the vehicle control and plot it against the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve.
Mandatory Visualizations
TNK1 Signaling Pathway
The following diagram illustrates the known signaling pathway of TNK1, highlighting its regulation and downstream effectors.
Caption: TNK1 signaling pathway and the inhibitory action of TP-5801.
Experimental Workflow for TP-5801 Activity Validation
The diagram below outlines a logical workflow for the independent validation of TP-5801's inhibitory activity.
Caption: Experimental workflow for validating the activity of TP-5801.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for TP-5801 TFA
Essential guidelines for the safe handling and disposal of TP-5801 TFA, a potent TNK1 inhibitor, to ensure laboratory safety and environmental compliance.
For researchers and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety. This document provides a comprehensive guide to the proper disposal procedures for this compound, a trifluoroacetic acid salt of a potent and selective TNK1 (T-cell-associated protein tyrosine kinase 1) inhibitor. Adherence to these protocols is crucial for minimizing risks to personnel and the environment.
Chemical and Safety Data Overview
This compound is comprised of the active pharmaceutical ingredient, TP-5801, and trifluoroacetic acid (TFA). While TP-5801 is a highly specific kinase inhibitor, the primary and immediate hazards are associated with the TFA component. TFA is a strong, corrosive acid that requires careful handling.
| Property | Value | Source |
| Chemical Name | TP-5801 Trifluoroacetic Acid Salt | MedChemExpress |
| Molecular Formula | Not available for the salt | - |
| Appearance | Solid | - |
| Storage Temperature | -20°C for short-term, -80°C for long-term | MedChemExpress |
| Primary Hazard | Corrosive due to Trifluoroacetic Acid | Fisher Scientific |
| TFA CAS Number | 76-05-1 | Fisher Scientific |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on established guidelines for the disposal of trifluoroacetic acid and similar chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
2. Waste Collection:
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Material: Use a container made of a material compatible with corrosive acids, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "TP-5801 Trifluoroacetic Acid," and the associated hazards (e.g., "Corrosive").
-
Segregation: Do not mix this compound waste with other waste streams, especially bases or oxidizing agents, to prevent violent chemical reactions.
3. Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, weigh boats, and contaminated paper towels, must be disposed of in the designated hazardous waste container.
4. Final Disposal:
-
Do Not Pour Down the Drain: Under no circumstances should this compound waste be disposed of down the sink or in regular trash.
-
Contact EHS: Once the hazardous waste container is full (no more than 80% capacity), contact your institution's EHS office to arrange for proper disposal by trained personnel.
Experimental Protocols
Below are generalized protocols for common experiments involving this compound. Researchers should adapt these based on their specific experimental needs and cell lines.
In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C as recommended.
-
-
Cell Treatment:
-
Culture cells to the desired confluency in appropriate growth media.
-
Prepare a series of dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations for your experiment.
-
Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Data Analysis:
-
Following incubation, perform the desired assay (e.g., cell viability assay, western blot for target proteins).
-
Analyze the data to determine the effect of this compound on the cells.
-
In Vivo Animal Studies
-
Formulation Preparation:
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be determined based on the compound's solubility and animal tolerance.
-
-
Animal Dosing:
-
Administer the this compound formulation to the animals at the predetermined dose and schedule.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any signs of toxicity or adverse effects.
-
At the end of the study, collect tissues or blood samples for analysis.
-
-
Waste Disposal:
-
All animal bedding, carcasses, and unused dosing solutions must be disposed of as hazardous waste according to institutional guidelines.
-
Visualizing Key Processes
To further clarify the critical information, the following diagrams illustrate the TNK1 signaling pathway and the this compound disposal workflow.
Caption: TNK1 signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the proper disposal of this compound.
Personal protective equipment for handling TP-5801 TFA
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS
This document provides crucial safety protocols and logistical plans for the handling and disposal of TP-5801 TFA. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is principally derived from the well-documented hazards of Trifluoroacetic acid (TFA), the counterion in this product. TFA is a strong, corrosive acid, and its properties are expected to be the primary driver of acute handling hazards. TP-5801 is a potent kinase inhibitor; as with any pharmacologically active substance, appropriate precautions should be taken to avoid direct contact and inhalation.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on the hazards associated with Trifluoroacetic acid.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | A face shield is required when handling larger quantities or when there is a significant risk of splashing. |
| Skin/Body | Laboratory coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory | Use in a well-ventilated area. A chemical fume hood is required for handling stock solutions and any procedures that may generate aerosols. | If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
-
Preparation and Inspection:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Inspect all PPE for damage or wear and tear. Replace any compromised items immediately.
-
Prepare your workspace within a certified chemical fume hood.
-
-
Donning PPE:
-
Put on your laboratory coat, ensuring it is fully fastened.
-
Don safety glasses or goggles.
-
Wash and dry your hands thoroughly before putting on gloves.
-
If required, don a face shield and respirator.
-
-
Handling this compound:
-
Handle the solid compound and its solutions exclusively within a chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, slowly add this compound to the solvent to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid skin contact with the exterior of the glove.
-
Remove your lab coat, folding it inward to contain any potential contamination.
-
Remove face shield and eye protection.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. The pH of the waste should be considered, and if necessary, neutralized by a qualified individual before disposal.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
